5,6-Dihydroxyindole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1H-indole-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZYJXNUURYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-67-1 | |
| Record name | 1H-Indole-5,6-diol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20185242 | |
| Record name | 5,6-Dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydroxyindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3131-52-0 | |
| Record name | 5,6-Dihydroxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3131-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3h-Indole-5,6-Diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,6-Dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydroxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3OC8499KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydroxyindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 5,6-Dihydroxyindole Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The biosynthesis of 5,6-dihydroxyindole (DHI) is a critical branch of the broader melanin synthesis pathway, known as melanogenesis. Melanin, a ubiquitous biopolymer, is responsible for pigmentation in the skin, hair, and eyes, providing crucial protection against ultraviolet (UV) radiation. It exists in two primary forms: the brown/black eumelanin and the red/yellow pheomelanin. DHI is one of the principal monomeric building blocks of eumelanin. Understanding the DHI biosynthesis pathway is paramount for research into pigmentation disorders (e.g., albinism, melasma), melanoma oncology, and the development of novel therapeutic and cosmetic agents that modulate skin pigmentation. This guide provides a detailed overview of the core biochemical reactions, key enzymes, regulatory mechanisms, and essential experimental protocols for studying this pathway.
Core Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic and spontaneous process that begins with the amino acid L-tyrosine. The pathway is localized within specialized lysosome-related organelles in melanocytes called melanosomes. The critical juncture in the pathway occurs at the intermediate L-dopachrome, which can proceed via two different routes to form the two primary eumelanin precursors: this compound (DHI) and this compound-2-carboxylic acid (DHICA).
The key steps are as follows:
-
Hydroxylation of L-Tyrosine: The pathway is initiated by the enzyme tyrosinase (TYR) , which catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the primary rate-limiting step of melanogenesis.
-
Oxidation of L-DOPA: Tyrosinase then carries out a second critical oxidation, converting L-DOPA into the highly reactive intermediate, dopaquinone .
-
Cyclization: Dopaquinone is unstable and spontaneously undergoes intramolecular cyclization to form leucodopachrome.
-
Redox Exchange: Leucodopachrome and dopaquinone undergo a redox exchange, regenerating L-DOPA and forming L-dopachrome , a reddish-orange intermediate.
-
The Bifurcation Point: L-dopachrome is the crucial branch point:
-
Spontaneous Decarboxylation: L-dopachrome can spontaneously undergo decarboxylation and rearrangement to form This compound (DHI) .
-
Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase (DCT) can catalyze the tautomerization of L-dopachrome to form This compound-2-carboxylic acid (DHICA) .
-
The ratio of DHI to DHICA incorporated into the final eumelanin polymer significantly influences its properties, including color and photoprotective capacity.
Caption: The biochemical pathway for this compound (DHI) synthesis.
Key Enzymes and Kinetics
The enzymatic control of the DHI pathway is primarily governed by tyrosinase and dopachrome tautomerase.
Tyrosinase (TYR)
Tyrosinase (EC 1.14.18.1) is a copper-dependent, membrane-bound glycoprotein that is the central, rate-limiting enzyme in melanogenesis.[1] It catalyzes two distinct, sequential reactions:
-
Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA.
-
Diphenolase activity: The oxidation of L-DOPA to dopaquinone.
Mutations in the TYR gene are the cause of Oculocutaneous Albinism Type 1 (OCA1), highlighting its critical role in pigmentation. The activity of tyrosinase is a primary determinant of the overall rate of melanin production.
Dopachrome Tautomerase (DCT / TRP-2)
Dopachrome tautomerase (EC 5.3.3.12), also known as Tyrosinase-Related Protein 2 (TRP-2), is a zinc-containing enzyme.[2] Unlike tyrosinase, it does not perform an oxidation reaction but rather an isomerization (tautomerization) of L-dopachrome to the more stable DHICA.[3] By channeling L-dopachrome towards DHICA, DCT effectively reduces the spontaneous formation of the more reactive DHI.[3] This action is thought to be protective, as DHI and its subsequent quinone intermediates can be cytotoxic.
Quantitative Enzyme Kinetics
The kinetic parameters of tyrosinase have been studied extensively, particularly using mushroom tyrosinase as a model system due to its commercial availability. Data for human tyrosinase is less common but has been reported. Kinetic data for dopachrome tautomerase is not as widely available in literature.
| Enzyme | Substrate | K_m_ (mM) | V_max_ | Source Organism | Reference(s) |
| Tyrosinase | L-DOPA | 0.48 ± 0.05 | 11.1 ± 0.2 µM/s | Human (recombinant) | [1] |
| Tyrosinase | L-DOPA | 0.66 ± 0.06 | 22.3 ± 0.36 nmol/min | Mushroom (A. bisporus) | [4] |
| Tyrosinase | L-DOPA | 0.676 | 111.85 µM/min | Mushroom | [5] |
| Dopachrome Tautomerase | L-Dopachrome | N/A | N/A | Human / Mouse | N/A |
Regulation of the Pathway
The biosynthesis of DHI is tightly regulated at the transcriptional level. The Microphthalmia-associated Transcription Factor (MITF) is the master regulator of melanocyte development and function. MITF directly binds to the promoter regions of the key melanogenic enzyme genes—TYR and DCT—to activate their transcription. External signals, such as UV radiation, can trigger signaling cascades (e.g., via the melanocortin 1 receptor, MC1R) that lead to the activation of MITF, thereby upregulating the entire pathway and increasing melanin production.
Caption: Transcriptional control of the DHI pathway by MITF.
Experimental Protocols
Studying the this compound pathway requires robust methods for quantifying enzyme activity, melanin production, and protein expression. Below are consolidated protocols for key assays.
Cellular Tyrosinase Activity Assay
This assay measures the L-DOPA oxidase activity of tyrosinase in cell lysates by monitoring the formation of dopachrome, which absorbs light at ~475-492 nm.
Methodology:
-
Cell Culture: Plate melanocytes (e.g., B16F10 melanoma cells) in a 6-well plate and culture until they reach desired confluency. Treat with compounds of interest as required.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 150 µL of lysis buffer (e.g., 50 mM sodium phosphate buffer pH 6.8, 1% Triton X-100, 0.1 mM PMSF).
-
Freeze lysates at -80°C for at least 30 minutes to ensure complete lysis.
-
Thaw and centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay) for normalization.
-
Enzymatic Reaction:
-
In a 96-well plate, add 80 µL of cell lysate to each well.
-
Initiate the reaction by adding 20 µL of freshly prepared 2 mg/mL L-DOPA solution.
-
Include a blank control with L-DOPA but no lysate to measure auto-oxidation.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 475 nm or 492 nm using a microplate reader.
-
-
Calculation: Subtract the absorbance of the blank from the sample readings. Normalize the final absorbance value to the protein concentration of the lysate. Express results as a percentage of an untreated control.[1][6]
Melanin Content Quantification
This method quantifies the total melanin content in cultured cells via spectrophotometry.
Methodology:
-
Cell Pelleting: Harvest approximately 1 x 10^6 cells by trypsinization, count them, and pellet them by centrifugation in an microcentrifuge tube.
-
Pigment Wash: Wash the pellet once with a 1:1 mixture of ethanol:ether to remove lipids and other impurities. Centrifuge and discard the supernatant.
-
Solubilization:
-
Dissolve the melanin pellet in 1 mL of 1N NaOH containing 10% DMSO.
-
Incubate at 80°C for 2 hours to completely solubilize the melanin pigment.
-
-
Standard Curve: Prepare a standard curve using synthetic melanin (0-50 µg/mL) dissolved in the same NaOH/DMSO solution.
-
Measurement:
-
Vortex the solubilized samples and centrifuge at 12,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatants and standards at 470 nm or 492 nm.
-
-
Calculation: Determine the melanin concentration in the samples using the standard curve. The final melanin content can be expressed as µg of melanin per cell or per mg of protein.[3][7]
Western Blotting for Pathway Proteins
This protocol allows for the detection and semi-quantification of key pathway enzymes (TYR, DCT).
Methodology:
-
Protein Extraction: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation using primary antibodies specific for TYR, DCT, or a loading control (e.g., β-actin). A common dilution is 1:1000 in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:10000 dilution for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Perform densitometric analysis on the captured bands using software like ImageJ to quantify protein expression relative to the loading control.
Caption: A typical experimental workflow for analyzing melanogenesis.
Conclusion
The this compound biosynthesis pathway is a fundamental biochemical process with wide-ranging implications for human health and disease. As a core component of eumelanin synthesis, its activity dictates skin photoprotection and pigmentation. The key enzymes, tyrosinase and dopachrome tautomerase, represent prime targets for drug development, particularly for treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation, as well as for the development of skin-lightening cosmetic agents. Furthermore, a deeper understanding of this pathway is essential for melanoma research, as aberrant melanogenesis is a hallmark of this malignancy. The technical guide and protocols provided herein offer a robust framework for scientists to investigate this critical pathway, facilitating future discoveries and the development of novel therapeutic strategies.
References
- 1. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
The Role of 5,6-Dihydroxyindole in Eumelanin Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 5,6-dihydroxyindole (DHI) in the biosynthesis of eumelanin, the primary dark pigment in humans. It covers the biochemical pathways of its formation, the complex process of its oxidative polymerization, and the key enzymatic and non-enzymatic factors that govern these reactions. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate advanced research and development in dermatology, pharmacology, and materials science.
Biochemical Formation of this compound (DHI)
Eumelanin is a heterogeneous polymer derived from the amino acid tyrosine. The formation of its monomeric precursors, this compound (DHI) and this compound-2-carboxylic acid (DHICA), is a critical branching point in the melanogenesis pathway.[1][2][3] This process is initiated by the enzyme tyrosinase, which catalyzes the first two steps: the hydroxylation of tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.
From dopaquinone, the pathway proceeds as follows:
-
Cyclization: Dopaquinone undergoes a spontaneous intramolecular cyclization to form leucodopachrome (cyclodopa).
-
Redox Exchange: A redox exchange between leucodopachrome and dopaquinone generates dopachrome, an orange-red intermediate, and regenerates L-DOPA.[1]
-
Dopachrome Transformation: Dopachrome is the key intermediate that leads to DHI and DHICA.
-
Spontaneous Decarboxylation: Dopachrome can spontaneously rearrange and decarboxylate to form DHI. This is a non-enzymatic reaction.[4]
-
Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase (DCT, also known as Tyrosinase-related protein 2 or Tyrp2) catalyzes the tautomerization of dopachrome to DHICA, avoiding decarboxylation.[2][3]
-
The ratio of DHI to DHICA is therefore determined by the activity of DCT and other factors like pH and the presence of certain metal ions.[2][5] This ratio is crucial as it significantly influences the final properties of the eumelanin polymer.
Oxidative Polymerization of DHI into Eumelanin
DHI is an extremely unstable molecule that rapidly undergoes oxidative polymerization, both enzymatically and non-enzymatically, to form the dark, insoluble eumelanin pigment.[6] This rapid polymerization is advantageous in biological systems, for instance in arthropods, for wound healing and immune defense.[6]
The polymerization mechanism is complex and involves the formation of various oligomeric intermediates.[6]
-
Oxidation to Semiquinone: DHI is first oxidized to a semiquinone radical intermediate. This can be catalyzed by tyrosinase or occur spontaneously via aerial oxidation.[6][7]
-
Formation of Quinones: Two semiquinone molecules can undergo a redox reaction to regenerate one DHI molecule and produce a two-electron oxidation product, which can exist in several quinonoid isomeric forms (indole-5,6-quinone).[6]
-
Oligomerization: These highly reactive quinonoid species undergo facile coupling to form dimers. The most vulnerable position for oxidative coupling is the 2-position, leading to 2,2'-, 2,4'-, and 2,7'-linked dimers.[1][6] Further additions of monomeric units lead to the formation of trimers, tetramers, and higher-order oligomers.[6]
-
Polymer Formation: As oligomer coupling becomes predominant, other bonding patterns may occur, leading to a heterogeneous, cross-linked polymer structure.[1] The final polymer is composed of planar protomolecules arranged in π-stacked, graphite-like sheet structures.[8]
The molecular weight of DHI-derived melanin typically ranges from 1,000 to 5,000 Da, which corresponds to polymers containing more than 10 DHI units.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 5,6-Dihydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6-Dihydroxyindole (DHI), a critical precursor in the biosynthesis of eumelanin. Understanding the spectroscopic properties of DHI is paramount for researchers in fields ranging from materials science to drug development, particularly in the context of pigmentation, photoprotection, and oxidative stress. This document outlines key quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of DHI analysis.
Introduction to this compound (DHI)
This compound (DHI) is a pivotal intermediate in the complex process of melanogenesis, the pathway responsible for the production of melanin pigments. Derived from the enzymatic oxidation of tyrosine and L-DOPA, DHI is a highly reactive molecule that readily undergoes oxidative polymerization to form the black-brown eumelanin pigments.[1][2] Its instability and propensity for polymerization present unique challenges for its characterization.[1][3] Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and reaction kinetics of this important biomolecule.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for DHI, providing a quantitative basis for its identification and characterization.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the molecular weight and elemental composition of DHI.
| Parameter | Value | Ionization Mode |
| Calculated Monoisotopic Mass | 149.0477 g/mol | - |
| Required [M+H]⁺ | 150.0550 | ESI+ |
| Found [M+H]⁺ | 150.0546 | ESI+ |
Table 1: High-Resolution Mass Spectrometry Data for this compound.[3]
Electrospray ionization mass spectrometry (ESI-MS) has also been instrumental in studying the spontaneous oxidative polymerization of DHI in aqueous solutions. These studies reveal the rapid formation of dimers, trimers, and higher-order oligomers upon exposure to air.[1][2]
| Observed m/z | Assignment |
| 297 | Protonated Dimer |
| 444 | Protonated Trimer |
| 589 | Oxidized Protonated Tetramer |
| 736 | Oxidized Protonated Pentamer |
| 883 | Oxidized Protonated Hexamer |
Table 2: ESI-MS Data for the Oligomerization of this compound.[2]
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for monitoring the electronic transitions within DHI and its subsequent polymerization. DHI exhibits significant absorption in the ultraviolet range.[4] The absorption spectrum of monomeric DHI is distinct from that of its polymerized form, eumelanin, particularly in the UV-A region.[5][6] A water-soluble synthetic DHI polymer has shown a characteristic absorption band at 314 nm along with broad absorption across the visible spectrum.[7]
| Solvent/Buffer | λmax (nm) | Concentration |
| Aqueous Buffer (pH 7.4) | ~298 nm (Shoulder) | 100 µM |
Table 3: UV-Visible Absorption Data for this compound. (Approximated from graphical data)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the DHI molecule. Due to the instability of DHI, NMR analysis requires rapid acquisition or the use of deuterated solvents in which the compound is stable for a sufficient duration.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in DHI. A study of polymerized dopamine derivatives, which includes DHI-rich compounds, provides some insight into the expected IR bands. For a this compound-rich compound under basic conditions, characteristic peaks would be expected for O-H, N-H, and C-H stretching, as well as aromatic C=C bending.[9]
Experimental Protocols
Detailed and careful experimental design is crucial for the successful spectroscopic analysis of the labile DHI molecule.
Synthesis and Purification of this compound
A common method for the synthesis of DHI involves the deprotection of a protected precursor, such as 5,6-dibenzyloxyindole.
Protocol:
-
Hydrogenation: 5,6-dibenzyloxyindole is dissolved in a suitable solvent like ethyl acetate, and 5% Palladium on carbon (Pd/C) is added as a catalyst.
-
Reaction: The mixture is placed under a hydrogen atmosphere (e.g., using a balloon) and stirred vigorously overnight at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue is purified by rapid flash column chromatography using 100% ethyl acetate as the eluent. It is crucial to protect the column and collection tubes from light to prevent degradation.
-
Crystallization and Storage: The purified DHI is obtained as a solid, which can be triturated with hexane to induce crystallization. The final product should be dried under high vacuum and stored in a freezer under an inert atmosphere (argon or nitrogen) to minimize oxidation.[3]
Sample Preparation for Spectroscopic Analysis
For Mass Spectrometry:
-
Samples for ESI-MS studying oligomerization are typically prepared by dissolving DHI in water and allowing it to stand at room temperature for various time intervals before analysis.[2]
-
For accurate mass determination by HRMS, freshly prepared and purified DHI should be dissolved in a suitable solvent (e.g., methanol) immediately before analysis.[3]
For UV-Visible Spectroscopy:
-
A stock solution of DHI should be prepared in a suitable solvent or buffer (e.g., aqueous buffer at pH 7.4).[4]
-
The analysis should be performed promptly after sample preparation to minimize oxidative degradation, which can alter the absorption spectrum.
For NMR Spectroscopy:
-
DHI should be dissolved in a deuterated solvent (e.g., deuterated methanol or DMSO) in which it has reasonable solubility and stability.[3]
-
Due to its tendency to darken over time in solution, NMR spectra should be acquired as quickly as possible after dissolution.[3]
Visualizing DHI-Related Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving DHI.
Biosynthesis of this compound
This diagram outlines the initial steps of eumelanin synthesis, leading to the formation of DHI.
Caption: Biosynthetic pathway of this compound from Tyrosine.
Experimental Workflow for DHI Analysis
This diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of DHI.
Caption: General experimental workflow for DHI synthesis and analysis.
Oxidative Polymerization of DHI
This diagram shows the process of DHI polymerization into eumelanin, which can be monitored by mass spectrometry.
Caption: Oxidative polymerization pathway of DHI to Eumelanin.
Conclusion
The spectroscopic analysis of this compound is essential for understanding its role in melanogenesis and for harnessing its properties in various applications. This guide provides a foundational understanding of the key spectroscopic data and methodologies required for the accurate characterization of DHI. The inherent instability of DHI necessitates careful handling and rapid analysis, but with the protocols and data presented herein, researchers are better equipped to investigate this fascinating and important molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV-absorption spectra of melanosomes containing varying this compound and this compound-2-carboxylic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation of 5,6-Dihydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 5,6-dihydroxyindole (DHI), a critical intermediate in the biosynthesis of eumelanin. Due to its inherent instability, understanding the degradation pathways and the factors influencing its stability is paramount for researchers in fields ranging from materials science to drug development. This document outlines the degradation products of DHI, presents available stability data, and details the experimental protocols for its analysis.
Core Concepts: Stability of this compound
This compound is a highly reactive molecule prone to rapid, non-enzymatic oxidative polymerization, particularly in the presence of oxygen. This inherent instability is a key feature of its biological function in melanin formation but presents significant challenges for its study and application.
Key Factors Influencing Stability:
-
Oxygen: The presence of atmospheric oxygen is a primary driver of DHI degradation. In solid form, DHI exposed to air will turn into a black eumelanin pigment within days. In aqueous solutions at neutral pH, this process is much faster, with noticeable discoloration occurring within hours. For long-term storage, DHI should be kept under an inert atmosphere, such as argon, where it can remain stable for several months.
-
pH: DHI is more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of oxidative polymerization significantly increases.
-
Temperature: Elevated temperatures accelerate the degradation of DHI. Storage at low temperatures (-20°C) can slow down polymerization, but discoloration can still occur over time if exposed to air.
-
Comparison with DHICA: this compound-2-carboxylic acid (DHICA), another key eumelanin precursor, is considerably more stable than DHI and more resistant to aerial oxidation.
Degradation Pathway and Products
The degradation of DHI proceeds through a free-radical-mediated oxidative polymerization. The initial step is the oxidation of the catechol moiety of DHI to a semiquinone radical. These highly reactive intermediates then undergo a series of coupling reactions to form oligomers of increasing molecular weight, which ultimately aggregate to form the insoluble eumelanin pigment.
The primary degradation products are a series of DHI oligomers. Using mass spectrometry, species corresponding to dimers, trimers, tetramers, and even up to undecamers have been identified.
Identified Oligomeric Degradation Products of this compound
| Oligomer | Protonated Mass (m/z) | Oxidized Form (m/z) |
| Dimer | 297 | - |
| Trimer | 444 | - |
| Tetramer | - | 589 |
| Pentamer | - | 736 |
| Hexamer | - | 883 |
| Heptamer | - | 1031 |
| Octamer | - | 1178 |
| Nonamer | - | 1325.9 |
| Decamer | - | 1470.7 |
| Undecamer | - | 1619.8 |
Experimental Protocols
Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of DHI under various conditions.
Objective: To determine the rate of DHI degradation as a function of pH, temperature, and oxygen exposure.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., phosphate buffer for pH 3 and 7)
-
Inert gas (e.g., argon)
-
Temperature-controlled incubator/water bath
-
HPLC system
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of DHI in a suitable solvent (e.g., ethanol or DMSO, purged with an inert gas). Due to its limited aqueous solubility, DHI can be first dissolved in an organic solvent before dilution into an aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] Aqueous solutions should not be stored for more than one day.[1]
-
Sample Preparation: Aliquot the DHI stock solution into separate vials for each test condition (e.g., pH 3 at 25°C, pH 7 at 25°C, pH 7 at 37°C). Some samples should be prepared under an inert atmosphere by purging the buffer with argon before adding the DHI stock.
-
Incubation: Place the vials in a temperature-controlled environment.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the concentration of the remaining DHI using a validated HPLC method (see section 3.2). Visual changes (discoloration) and the formation of precipitates should also be noted.
-
Data Analysis: Plot the concentration of DHI versus time for each condition to determine the degradation kinetics.
High-Performance Liquid Chromatography (HPLC) for DHI Analysis
This method is suitable for the quantification of DHI and the separation of its early-stage oligomeric degradation products.
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
UV or fluorescence detector
-
Reversed-phase C18 column (e.g., Newcrom R1)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to elute DHI and its more hydrophobic oligomers.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 30°C
-
Detection: UV absorbance at ~274 nm and ~302 nm.[1] For higher sensitivity, fluorometric detection can be employed.
Mass Spectrometry (MS) for Degradation Product Identification
MS is a powerful tool for identifying the oligomeric products of DHI degradation.
Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: A reaction mixture of DHI in water is incubated for a specific time (e.g., 10 minutes) at room temperature. The reaction is then quenched by diluting an aliquot with 1% trifluoroacetic acid.
-
Infusion: The diluted sample is directly injected into the mass spectrometer.
-
Instrumentation: An electrospray ion trap mass spectrometer can be used.
-
Analysis: Full scan mass spectra are acquired to identify the m/z values of the protonated oligomers. Collision-induced decomposition (CID) is then performed on the parent ions to confirm their structure through fragmentation patterns.
Alkaline Hydrogen Peroxide Oxidation (AHPO) for Eumelanin Analysis
This method is used to chemically degrade eumelanin to quantify its constituent DHI and DHICA units. The DHI moieties are primarily converted to pyrrole-2,3-dicarboxylic acid (PDCA), while DHICA moieties yield pyrrole-2,3,5-tricarboxylic acid (PTCA).
Procedure:
-
Place 100 µL of an aqueous suspension of the melanin sample (containing approximately 0.1 mg) into a 10-mL screw-capped conical test tube.[2]
-
Add 375 µL of 1 M K₂CO₃ and 25 µL of 30% H₂O₂.[2]
-
Mix the tube vigorously at 25 ± 1 °C for 20 hours.[2]
-
Terminate the reaction by adding 50 µL of 10% Na₂SO₃.[2]
-
Acidify the mixture by adding 140 µL of 6 M HCl.[2]
-
The resulting solution can be directly analyzed by HPLC to quantify the amounts of PDCA and PTCA formed.
Conclusion
The stability of this compound is a complex issue governed by multiple factors, primarily the presence of oxygen and elevated pH. Its rapid degradation leads to the formation of a series of oligomers and ultimately the eumelanin polymer. While quantitative kinetic data on its degradation under various conditions remains sparse in the literature, the methodologies outlined in this guide provide a robust framework for researchers to conduct their own stability assessments and characterize the degradation products. A thorough understanding of DHI's stability and degradation is crucial for its effective use in research and the development of new technologies.
References
The Biological Function of 5,6-Dihydroxyindole in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxyindole (DHI) is a critical metabolite in insects, playing a central role in both the innate immune system and the sclerotization and pigmentation of the cuticle. As a key intermediate in the eumelanin biosynthetic pathway, DHI is not merely a pigment precursor; it is a potent cytotoxic agent with a broad spectrum of activity against invading pathogens, including viruses, bacteria, and fungi. This technical guide provides an in-depth exploration of the biological functions of DHI in insects, presenting quantitative data on its cytotoxic effects, detailing the enzymatic pathways of its synthesis, and outlining the general experimental methodologies used to investigate its activity. This document is intended to serve as a comprehensive resource for researchers in entomology, immunology, and those involved in the development of novel insecticides and antimicrobial agents.
Introduction
Insects have evolved a sophisticated and rapid innate immune system to defend against a wide array of pathogens and parasites. A key component of this defense is the melanization cascade, which involves the rapid synthesis and deposition of melanin at sites of injury or infection. This process not only physically encapsulates and isolates pathogens but also generates highly reactive and toxic intermediates. Among these, this compound (DHI) has emerged as a crucial effector molecule with direct antimicrobial properties.[1][2][3]
Unlike in mammals, where the melanin precursor can be both DHI and this compound-2-carboxylic acid (DHICA), insects predominantly synthesize DHI.[4][5][6] This distinction is due to the presence of a specific enzyme, dopachrome decarboxylase/tautomerase, which efficiently converts dopachrome to DHI.[5][7] The focus on DHI production in insects highlights its evolutionary importance in their survival and defense mechanisms.
This guide will delve into the multifaceted roles of DHI, from its synthesis to its function in immunity and cuticular processes. We will present key quantitative data, visualize the relevant biochemical pathways, and provide an overview of the experimental approaches used to study this fascinating molecule.
The Role of this compound in Insect Biology
The biological functions of DHI in insects are primarily centered around two interconnected processes: melanization as part of the immune response and the formation of the cuticle.
Eumelanin Synthesis and Melanotic Encapsulation
The production of DHI is a key step in the eumelanin synthesis pathway, which is initiated in response to wounding or pathogen recognition. The pathway, often referred to as the Raper-Mason pathway, begins with the amino acid tyrosine.[4]
The key steps in the insect eumelanin pathway leading to DHI are:
-
Tyrosine to Dopa: Tyrosine is hydroxylated to L-3,4-dihydroxyphenylalanine (Dopa) by the enzyme tyrosine hydroxylase.
-
Dopa to Dopaquinone: Phenoloxidases (POs), which are activated from their zymogenic form, prophenoloxidase (PPO), oxidize Dopa to dopaquinone.[8]
-
Dopaquinone to Dopachrome: Dopaquinone is an unstable intermediate that non-enzymatically cyclizes to form leucodopachrome, which is then oxidized to dopachrome.[4]
-
Dopachrome to DHI: In insects, the enzyme dopachrome decarboxylase/tautomerase (or dopachrome conversion enzyme) catalyzes the conversion of dopachrome to this compound (DHI).[5][9] This step is a critical divergence from the mammalian pathway, where dopachrome tautomerase can also produce DHICA.[4]
-
DHI to Melanin: DHI is then oxidized to indole-5,6-quinone, which rapidly polymerizes to form the brown-to-black eumelanin pigment.[4][8]
This rapid polymerization of DHI is crucial for the melanotic encapsulation of foreign invaders, such as parasitoid eggs and microorganisms. The resulting melanin capsule is a hardened, cross-linked structure that physically isolates and kills the pathogen.[5]
Antimicrobial and Cytotoxic Activity
Beyond its role as a melanin precursor, DHI itself is a highly reactive and cytotoxic molecule.[1][3] The phenoloxidase system generates DHI and other reactive quinonoid intermediates that exhibit broad-spectrum antimicrobial activity.[1][2] DHI has been shown to be effective against a variety of pathogens:
-
Antiviral: DHI and its oxidation products can inactivate baculoviruses, likely through protein crosslinking and DNA polymerization, which interferes with viral replication and host cell entry.[1][3]
-
Antibacterial and Antifungal: The cytotoxic nature of DHI contributes to the killing of bacteria and fungi at the site of infection.[2]
-
Anti-parasitic: DHI is toxic to the eggs of parasitic wasps, preventing their development within the insect host.[1][3]
The production of DHI, therefore, represents a potent chemical defense mechanism. However, its high reactivity also poses a risk of autotoxicity to the insect's own tissues. This necessitates a tightly regulated system of PPO activation to ensure that DHI is produced only when and where it is needed.[1]
Cuticle Sclerotization and Pigmentation
The process of melanization is also integral to the sclerotization (hardening) and pigmentation of the insect cuticle.[10] After molting, the newly formed cuticle is soft and vulnerable. The melanization pathway, including the production of DHI, contributes to the cross-linking of cuticular proteins and chitin, resulting in a rigid and protective exoskeleton.[5] The deposition of DHI-derived melanin also provides the characteristic colors and patterns of many insect species, which are important for camouflage, mimicry, and thermoregulation.
Quantitative Data on the Cytotoxicity of this compound
The following tables summarize the available quantitative data on the cytotoxic effects of DHI on various pathogens and insect cells. This data is crucial for understanding the potency of DHI as an antimicrobial agent and for potential applications in drug development.
| Target Organism/Cell Line | Assay | LC50 Value (μM) | Reference |
| Lambda bacteriophage | Plaque-forming unit reduction | 5.6 ± 2.2 | [1][3] |
| Microplitis demolitor (parasitic wasp) eggs | Hatching inhibition | 111.0 ± 1.6 | [1][3] |
| Spodoptera frugiperda (Sf9) cells | Cell viability (in buffer) | 20.3 ± 1.2 | [1][3] |
| Spodoptera frugiperda (Sf9) cells | Cell viability (in culture medium) | 131.8 ± 1.1 | [1][3] |
Table 1: Lethal Concentration (LC50) values of this compound against various pathogens and an insect cell line.
| Treatment | Concentration | Duration | Effect | Reference |
| Baculovirus (AcNPV) | 1.25 mM | 3 hours | Near complete disablement of recombinant protein production | [1][3] |
| Spodoptera frugiperda (Sf9) cells | 1.0 mM | 4 hours | 97% mortality | [1][3] |
Table 2: Additional quantitative data on the effects of this compound.
Signaling Pathways and Experimental Workflows
Eumelanin Biosynthesis Pathway in Insects
The following diagram illustrates the key steps in the synthesis of DHI and eumelanin in insects, starting from tyrosine.
Caption: Insect Eumelanin Biosynthesis Pathway Leading to DHI.
General Experimental Workflow for Assessing DHI Cytotoxicity
This diagram outlines a typical workflow for determining the cytotoxic effects of DHI on insect cells or pathogens.
Caption: General workflow for DHI cytotoxicity assessment.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are often proprietary or not fully disclosed in publications. However, based on the methodologies described, the following section outlines the general principles and common techniques used to investigate the biological function of DHI in insects.
Determination of DHI Cytotoxicity and LC50 Values
Objective: To quantify the toxic effect of DHI on a specific target organism or cell line and determine the concentration that is lethal to 50% of the population (LC50).
General Procedure:
-
Preparation of DHI Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., buffer or culture medium). A series of dilutions are then made to create a range of concentrations to be tested.
-
Preparation of Target Organisms/Cells:
-
Insect Cells (e.g., Sf9): Cells are cultured under standard conditions to a specific density. They are then seeded into multi-well plates.
-
Viruses (e.g., Baculovirus): A stock of the virus with a known titer (plaque-forming units/mL) is prepared.
-
Parasitoid Eggs: Eggs are collected from the host or parasitoid colony.
-
-
Exposure: The target organisms or cells are exposed to the different concentrations of DHI. A control group is treated with the solvent alone. The exposure time is a critical parameter and is typically determined based on preliminary experiments.
-
Assessment of Viability/Activity:
-
Insect Cells: Cell viability can be assessed using various methods, such as Trypan Blue exclusion (stains dead cells), MTT assay (measures metabolic activity), or fluorescent dyes that differentiate between live and dead cells.
-
Viruses: The infectivity of the virus after DHI treatment is determined by a plaque assay or a TCID50 (50% tissue culture infective dose) assay on a susceptible cell line. A reduction in the number of plaques or infected cells indicates viral inactivation.
-
Parasitoid Eggs: The viability of the eggs is determined by monitoring their hatching rate over a specific period.
-
-
Data Analysis: The percentage of mortality or inhibition is calculated for each DHI concentration relative to the control. The LC50 value is then determined by plotting the data on a dose-response curve and using statistical software (e.g., Probit analysis).
Analysis of DHI in Insect Hemolymph
Objective: To detect and quantify the presence of DHI in the hemolymph of insects, particularly in response to an immune challenge.
General Procedure (based on HPLC with Electrochemical Detection):
-
Hemolymph Collection: Hemolymph is carefully collected from the insect, often into an anticoagulant and antioxidant buffer to prevent melanization and degradation of catechols.
-
Sample Preparation: The hemolymph sample is deproteinized, typically by centrifugation through a molecular weight cut-off filter. This step is crucial to prevent clogging of the HPLC column.
-
HPLC Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase column (e.g., C18) is commonly used. The mobile phase is a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) to achieve separation of the different catecholamines and their metabolites.
-
Electrochemical Detection (ECD): As the separated compounds elute from the column, they pass through an electrochemical detector. DHI and other catechols are electrochemically active and can be oxidized at a specific potential. This oxidation generates an electrical signal that is proportional to the concentration of the compound.
-
Quantification: The concentration of DHI in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated with known concentrations of a DHI standard.
Conclusion and Future Directions
This compound is a pivotal molecule in insect physiology, acting as both a building block for the essential processes of cuticle formation and pigmentation, and as a potent weapon in the insect's immune arsenal. Its broad-spectrum cytotoxicity underscores its importance in the defense against a wide range of pathogens. The distinct enzymatic machinery in insects that favors the production of DHI over DHICA suggests a strong evolutionary pressure for the maintenance of this effective chemical defense.
For researchers and professionals in drug development, the insect-specific aspects of the DHI pathway present intriguing possibilities. Targeting the enzymes involved in DHI synthesis, such as dopachrome decarboxylase/tautomerase, could lead to the development of highly specific and effective insecticides. Furthermore, the potent antimicrobial properties of DHI itself could be explored for the development of novel therapeutic agents.
Future research should focus on further elucidating the precise mechanisms of DHI-induced cytotoxicity and exploring the potential for resistance development in pathogens. A deeper understanding of the regulation of DHI production will also be critical for harnessing its power for human applications while minimizing potential off-target effects. The study of this compound in insects continues to be a rich and promising area of scientific inquiry.
References
- 1. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Production and Purification of Baculovirus for Gene Therapy Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. jifro.ir [jifro.ir]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of L-Dopachrome to 5,6-Dihydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of L-dopachrome, a critical branch point in the melanin biosynthesis pathway. The focus is on the formation of 5,6-dihydroxyindole (DHI), a key precursor to eumelanin. This document details the enzymes involved, their kinetic properties, and the experimental protocols for their study, with a particular emphasis on Dopachrome Tautomerase (DCT) and Dopachrome Decarboxylase/Tautomerase (DCDT).
Introduction: The Crucial Branch Point in Melanogenesis
L-dopachrome is a pivotal intermediate in the biosynthesis of melanin. Its fate determines the type of eumelanin produced, influencing pigmentation and potentially cellular homeostasis. L-dopachrome can be converted into two key dihydroxyindoles: this compound-2-carboxylic acid (DHICA) and this compound (DHI). While the formation of DHICA is primarily catalyzed by Dopachrome Tautomerase (DCT; EC 5.3.3.12), the production of DHI can occur spontaneously or be enzymatically driven, particularly in insects, by Dopachrome Decarboxylase/Tautomerase (DCDT). The balance between these pathways is crucial for the final properties of the melanin polymer.
Key Enzymes in L-Dopachrome Conversion
Two primary enzymes are responsible for the conversion of L-dopachrome to dihydroxyindoles. Their characteristics and kinetic properties are summarized below.
Dopachrome Tautomerase (DCT / TYRP2)
Dopachrome Tautomerase, also known as Tyrosinase-Related Protein 2 (TYRP2), is a zinc-containing metalloenzyme that catalyzes the tautomerization of L-dopachrome to the more stable DHICA.[1] In mammals, this is the predominant enzymatic pathway for L-dopachrome conversion.[2]
Dopachrome Decarboxylase/Tautomerase (DCDT)
In insects, a different enzyme, Dopachrome Decarboxylase/Tautomerase (DCDT), plays a crucial role in converting L-dopachrome to DHI through a decarboxylation reaction.[3][4] This enzyme exhibits broader substrate specificity compared to mammalian DCT.[3] In mammals, the formation of DHI from L-dopachrome is often considered a spontaneous, non-enzymatic process, particularly at physiological pH.[2]
Quantitative Data on Enzyme Kinetics and Properties
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (mmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |
| D-dopachrome tautomerase | Rat Liver | D-dopachrome | 1.5[5] | 0.5[5] | 7.0[6] | 38[6] |
| Drosophila DDC (drDDC) | Drosophila | L-DOPA | - | - | 7.0[6] | 38[6] |
Note: The kinetic data for D-dopachrome tautomerase is for the D-isomer of dopachrome. While indicative, these values may not directly reflect the kinetics with the natural L-isomer. Data for Drosophila DDC is for its decarboxylase activity on L-DOPA, not directly on L-dopachrome, but provides insight into its optimal conditions.
Signaling and Metabolic Pathways
The conversion of L-dopachrome is a key step within the broader melanogenesis pathway. The following diagram illustrates the position of this enzymatic conversion and its downstream products.
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of enzymes involved in L-dopachrome conversion.
Purification of Recombinant Dopachrome Tautomerase (DCT)
This protocol describes the expression and purification of a soluble, recombinant form of DCT.
Workflow Diagram:
Methodology:
-
Gene Cloning: The cDNA encoding the ectodomain of human DCT (excluding the transmembrane and cytosolic domains) is cloned into a baculovirus transfer vector (e.g., pFastBac) containing a signal peptide for secretion and a C-terminal polyhistidine tag for purification.
-
Generation of Recombinant Baculovirus: The recombinant transfer vector is transformed into DH10Bac E. coli for transposition into the bacmid. The recombinant bacmid DNA is then transfected into Spodoptera frugiperda (Sf9) insect cells to generate the initial viral stock (P1).
-
Viral Amplification: The P1 viral stock is used to infect a larger culture of Sf9 cells to produce a high-titer P2 viral stock.
-
Protein Expression: Suspension cultures of Sf9 cells are infected with the P2 viral stock. The culture medium, containing the secreted recombinant DCT, is harvested after an appropriate incubation period (e.g., 72 hours).
-
Concentration: The harvested cell culture medium is clarified by centrifugation and concentrated using tangential flow filtration or a similar method.
-
Immobilized Metal Affinity Chromatography (IMAC): The concentrated medium is loaded onto a Ni-NTA or similar metal-chelate affinity column. After washing to remove unbound proteins, the His-tagged DCT is eluted with an imidazole gradient.
-
Size-Exclusion Chromatography (SEC): The eluted fractions containing DCT are pooled, concentrated, and further purified by SEC to remove aggregates and other contaminants.
-
Purity Assessment: The purity of the final DCT preparation is assessed by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-DCT antibody.
Dopachrome Tautomerase Activity Assay (Spectrophotometric)
This assay measures the conversion of L-dopachrome to DHICA by monitoring the increase in absorbance at 308 nm.
Methodology:
-
Preparation of L-dopachrome:
-
Prepare a solution of L-DOPA (e.g., 10 mM) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).
-
Add a freshly prepared solution of sodium periodate (NaIO4) to the L-DOPA solution in a 2:1 molar ratio (NaIO4:L-DOPA).
-
The solution will rapidly turn a reddish-orange color, indicating the formation of L-dopachrome. This solution should be used immediately.
-
-
Enzyme Assay:
-
In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES, pH 6.8), the freshly prepared L-dopachrome solution (to a final concentration of, for example, 0.5 mM), and the purified DCT enzyme.
-
Immediately monitor the increase in absorbance at 308 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
A control reaction without the enzyme should be run to measure the rate of spontaneous L-dopachrome degradation.
-
HPLC Analysis of L-Dopachrome Conversion Products
This method allows for the separation and quantification of DHI and DHICA.
Methodology:
-
Enzymatic Reaction:
-
Incubate L-dopachrome with the enzyme of interest (DCT or DCDT) in a suitable buffer and at the desired temperature.
-
At various time points, stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to a final concentration that denatures the enzyme.
-
-
HPLC Separation:
-
Inject the reaction mixture onto a C18 reverse-phase HPLC column.
-
Elute the compounds using an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH 2.1) and an organic modifier like methanol.
-
Monitor the elution of the compounds using a UV-Vis detector. DHICA has a characteristic absorbance maximum around 315 nm, while DHI absorbs maximally around 280-290 nm.
-
-
Quantification:
-
Identify the peaks corresponding to DHI and DHICA by comparing their retention times with those of authentic standards.
-
Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve generated with known concentrations of DHI and DHICA.
-
Enzymatic vs. Spontaneous Conversion of L-Dopachrome
The fate of L-dopachrome is a critical determinant of the final melanin structure. The following diagram illustrates the logical relationship between the enzymatic and spontaneous conversion pathways.
Conclusion
The enzymatic conversion of L-dopachrome is a finely tuned process with significant implications for melanin biosynthesis and cellular protection. While Dopachrome Tautomerase (DCT) directs the pathway towards the formation of the less reactive DHICA in mammals, the spontaneous or DCDT-catalyzed conversion to the more reactive DHI is also a crucial route, particularly in other organisms like insects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important biochemical transformation and its role in health and disease. Further research is warranted to fully elucidate the kinetic parameters of these enzymes with their natural substrate, L-dopachrome, to enable a more precise understanding of the regulation of melanogenesis.
References
- 1. Dopachrome tautomerase is a zinc-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopachrome tautomerase decreases the binding of indolic melanogenesis intermediates to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Evolutionary Perspective of Dopachrome Tautomerase Enzymes in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of a new tautomerase monitored by the conversion of D-dopachrome to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structure and Substrate Specificity of Drosophila 3,4-Dihydroxyphenylalanine Decarboxylase | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Electrochemical Detection of 5,6-Dihydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxyindole (DHI) is a critical intermediate in the biosynthesis of eumelanin, the primary pigment responsible for coloration in human skin, hair, and eyes. The quantification of DHI is of significant interest in various fields, including dermatology, neurochemistry, and pharmacology, due to its role as a biomarker for melanogenesis and its potential involvement in oxidative stress-related processes. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of DHI, owing to its electroactive catechol moiety which can be readily oxidized at an electrode surface.
These application notes provide a detailed overview and experimental protocols for the electrochemical detection of DHI using common voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
Signaling Pathway: Eumelanin Biosynthesis
The enzymatic oxidation of tyrosine initiates a cascade of reactions leading to the formation of DHI, which subsequently polymerizes to form eumelanin. Understanding this pathway is crucial for interpreting the significance of DHI levels in biological systems.
Application Notes and Protocols for 5,6-Dihydroxyindole in Hair Dye Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6-dihydroxyindole (DHI) as a key intermediate in the formulation of hair dyes. DHI is a precursor to the natural pigment eumelanin, offering a biomimetic approach to hair coloring.[1][2]
Introduction
This compound (DHI) is a naturally occurring molecule that serves as a precursor in the biosynthesis of eumelanin, the pigment responsible for brown and black hair.[1][3] Its application in hair dye formulations is advantageous due to its ability to mimic the natural pigmentation process, potentially reducing the reliance on harsher, traditional aniline-based dyes which can have adverse effects.[1][2] DHI polymerizes in the presence of oxygen, under slightly alkaline conditions, to form a stable melanin polymer that imparts a natural-looking color to the hair.[1][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Grey-white to yellowish powder, darkens on exposure to air | [5] |
| Melting Point | 134 - 140 °C | [1][5] |
| Solubility | Soluble in hot water (12.3% at 20°C), ethanol (10% in 96%), and sparingly in chloroform (0.1%). Insoluble in petroleum ether. | [1][5] |
| Stability | Crystalline form is stable, but it rapidly oxidizes in solution, especially under alkaline conditions. | [1][6] |
Signaling Pathway: Eumelanin Synthesis from DHI
The following diagram illustrates the oxidative polymerization of this compound to form eumelanin. This process can be catalyzed by enzymes like tyrosinase or can occur non-enzymatically in the presence of oxygen.[3][7]
Caption: Oxidative polymerization of DHI to Eumelanin.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general synthetic route to produce DHI, adapted from described chemical synthesis methods.[8][9][10]
Workflow for DHI Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
Homoveratronitrile (starting material)
-
Pyridine hydrochloride (for demethylation)
-
Benzyl chloride and Potassium carbonate (for hydroxyl protection)
-
Concentrated nitric acid (for nitration)
-
10% Palladium on carbon (Pd/C) and Cyclohexene (for reductive cyclization)
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Demethylation: Reflux homoveratronitrile with pyridine hydrochloride. The yield for this step is reported to be around 90.2%.[8]
-
Hydroxyl Protection: React the demethylated product with benzyl chloride in the presence of potassium carbonate. This step has a reported yield of approximately 87.8%.[8]
-
Nitration: Treat the protected intermediate with concentrated nitric acid. The yield of the nitrated product is about 86.9%.[8]
-
Reductive Ring Closure: Perform a catalytic transfer hydrogenation using 10% Pd/C as the catalyst and cyclohexene as the hydrogen donor to achieve reductive cyclization. This final step yields this compound with a reported yield of 85.2%.[8]
-
Purification: The final product can be purified by recrystallization from hot water.
The overall yield from homoveratronitrile is approximately 58.6%.[8] The structure of the final product and intermediates should be confirmed using techniques such as 1H NMR.[8]
Protocol 2: Formulation and Application of a DHI-Based Hair Dye
This protocol describes the preparation of a DHI-based hair dye solution and its application to hair swatches.
Quantitative Formulation Parameters
| Parameter | Range | Optimal | Reference |
| DHI Concentration | 0.1% - 10% (w/w) | 0.5% - 1.5% | [6][11][12] |
| pH | 3 - 12 | 7 - 10 | [11] |
| Metal Salt (optional pre-treatment) | 0.001% - 1.0% | Varies by salt | [11] |
| Oxidizing Agent (optional) | Varies (e.g., 6% H₂O₂) | Varies | [12] |
Materials:
-
This compound (DHI)
-
Deionized water
-
pH adjustment solution (e.g., ammonium hydroxide or citric acid)
-
Blended grey hair swatches
-
Optional: Metal salts (e.g., AgNO₃, CuSO₄, Mn(OAc)₂) for pre-treatment
-
Optional: Oxidizing agent (e.g., hydrogen peroxide, sodium perborate)
Procedure:
-
Preparation of Dye Solution:
-
Optional Pre-treatment with Metal Salts:
-
To achieve a wider range of colors, pre-treat the hair swatches with a metal salt solution (e.g., 0.1% AgNO₃ at pH 5) for 5 minutes.[11]
-
Rinse the hair thoroughly with deionized water.
-
-
Application of DHI Dye:
-
Immerse the hair swatches in the DHI solution.
-
Allow the dye to remain in contact with the hair for a specified period, typically ranging from 5 to 60 minutes, depending on the desired color intensity.[11][12]
-
For a standard application, a 20-30 minute contact time at room temperature is common.[12]
-
-
Optional Oxidation Step:
-
For darker shades, an oxidizing agent like a 5% sodium persulfate solution can be applied after the DHI solution has been blotted off.[12]
-
-
Rinsing and Drying:
-
Thoroughly rinse the hair swatches with water until the water runs clear.
-
Shampoo and rinse the hair again.
-
Allow the hair to air dry or use a hairdryer.
-
Expected Results with N-Substituted DHI and Metal Pre-treatments
The use of N-substituted DHI derivatives and metal salt pre-treatments can produce a variety of shades.
| N-Substituted DHI | Metal Pre-treatment (0.1%) | pH | Time (min) | Resulting Hair Color | Reference |
| N-methyl-5,6-dihydroxyindole | Mn(OAc)₂ (pH 5.5) | - | 5 | Light grey-brown | [11] |
| N-methyl-5,6-dihydroxyindole | AgNO₃ (pH 5) | 6 | 5 | Dark auburn-brown | [11] |
| N-methyl-5,6-dihydroxyindole | Fe₂(SO₄)₃ (pH 6) | 8.5 | 5 | Grey-brown | [11] |
| N-isopropyl-5,6-dihydroxyindole | CuSO₄ (pH 9) | 10 | 10 | Light brown | [11] |
| N-isopropyl-5,6-dihydroxyindole | AgNO₃ (0.01%, pH 8) | - | - | Light reddish brown | [11] |
Logical Relationship: Factors Influencing Hair Color Outcome
The final hair color is dependent on several interconnected factors.
Caption: Key factors influencing the final hair color outcome.
This compound presents a promising alternative to traditional hair dyes, offering a pathway to achieving natural-looking hair color through the formation of eumelanin. The protocols and data presented here provide a foundation for researchers and developers to explore and optimize DHI-based hair dye formulations. Further research into the stability of DHI in formulations and the long-term durability of the resulting hair color will be crucial for its commercial success.
References
- 1. Manufacturer - Quality Melanin black products,Hair dye,this compound| UIV Chem [riyngroup.com]
- 2. Suzhou Health Chemicals Co., Ltd.-5,6-Dihydroxyindole [healthchems.com]
- 3. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. WO1993021898A1 - Hair dyeing compositions comprised of this compound and a chlorite oxidant and methods of dyeing therewith - Google Patents [patents.google.com]
- 7. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. CA1232911A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. EP0335477B1 - The use of n-substituted-5,6-dihydroxyindoles as a hair coloring agent - Google Patents [patents.google.com]
- 12. US2934396A - Process of dyeing hair with 5, 6-dihydroxyindole - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Synthetic 5,6-Dihydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxyindole (DHI) is a crucial intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals. Its unique chemical structure and reactivity make it a valuable building block in the development of novel therapeutics, biomaterials, and cosmetic agents. However, the purification of synthetic DHI presents significant challenges due to its inherent instability. DHI is highly susceptible to oxidation and polymerization, particularly when exposed to air, light, and non-acidic conditions, which can lead to the formation of melanin and other degradation products.[1]
These application notes provide detailed protocols for the purification of synthetic this compound, focusing on methods that mitigate its degradation and ensure high purity. The protocols described herein are intended to guide researchers in obtaining high-quality DHI suitable for a range of downstream applications.
Critical Handling and Storage Considerations
Due to its instability, all purification and handling steps for this compound must be performed with precautions to prevent oxidation and polymerization.
-
Inert Atmosphere: All solvents should be degassed, and all procedures should be carried out under an inert atmosphere, such as argon or nitrogen.[2][3]
-
Protection from Light: Glassware should be wrapped in aluminum foil or amber-colored glassware should be used to protect the compound from light.[2]
-
Temperature: DHI should be kept at low temperatures whenever possible. Long-term storage should be at -20°C under an inert atmosphere.[2]
-
pH: Acidic conditions can help to stabilize DHI.
Purification Workflow
The general workflow for the purification of synthetic this compound involves an initial purification step, typically column chromatography, followed by a final polishing step, such as crystallization or preparative HPLC. The purity of the final product is then assessed using various analytical techniques.
Caption: General purification workflow for synthetic this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is an effective method for the initial purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (ACS grade, degassed)
-
Hexane (ACS grade, degassed)
-
Argon or Nitrogen gas
-
Glass column and other necessary chromatography equipment
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Column Packing: The chromatography column is dry-packed with silica gel under a stream of argon or nitrogen. The packed column is then flushed with the mobile phase.
-
Sample Loading: The crude DHI is dissolved in a minimal amount of ethyl acetate and adsorbed onto a small amount of silica gel. The solvent is carefully removed under reduced pressure, and the dried silica with the adsorbed sample is loaded onto the top of the prepared column.
-
Elution: The column is eluted with 100% degassed ethyl acetate.[2] The elution should be performed rapidly to minimize the exposure of DHI to the silica gel.
-
Fraction Collection: Fractions are collected in tubes that have been flushed with argon or nitrogen and protected from light.
-
TLC Analysis: The collected fractions are analyzed by TLC (e.g., using 100% ethyl acetate as the mobile phase) to identify the fractions containing the pure product. Visualization can be done under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Solvent Removal: The fractions containing pure DHI are combined, and the solvent is removed under reduced pressure at a low temperature.
Note: For the purification of the precursor, 5,6-dibenzyloxyindole, a mobile phase of petroleum ether:ethyl acetate (3:1) can be used.[2]
Protocol 2: Crystallization
Crystallization is a suitable final purification step to obtain highly pure this compound.
Materials:
-
Partially purified this compound (from column chromatography)
-
Hexane (ACS grade, degassed)
-
Schlenk flask or other suitable glassware for inert atmosphere techniques
-
Argon or Nitrogen gas
Procedure:
-
Dissolution: The partially purified DHI is placed in a Schlenk flask under an inert atmosphere.
-
Trituration: Degassed hexane is added to the flask, and the mixture is stirred or sonicated. DHI is insoluble in hexane, and this process helps to wash away more soluble impurities.
-
Isolation: The solid, purified DHI is isolated by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Drying: The resulting cream-colored solid is dried under high vacuum to remove any residual solvent.[2]
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for both analytical purity assessment and preparative purification of this compound.
Analytical HPLC Method:
This method is suitable for assessing the purity of DHI samples.
-
Column: Newcrom R1 or equivalent C18 column.[4]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid.[4] For MS compatibility, phosphoric acid can be replaced with formic acid.[4]
-
Detection: UV detector at a wavelength of 274 nm or 302 nm.
Preparative HPLC: A General Approach
-
Method Development on Analytical Scale:
-
Optimize the mobile phase composition (e.g., gradient of acetonitrile in water with a formic acid modifier) on an analytical C18 column to achieve good resolution between the DHI peak and any impurities.
-
The use of an acidic modifier is crucial to maintain the stability of DHI during the separation.
-
-
Loading Study:
-
Gradually increase the injection volume and/or concentration of the DHI sample on the analytical column to determine the maximum loading capacity before significant peak distortion and loss of resolution occurs.
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative C18 column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.
-
Adjust the flow rate for the preparative column based on the cross-sectional area of the column.
-
Scale the injection volume proportionally to the column volume.
-
The gradient profile from the analytical method should be adjusted to the preparative system, accounting for differences in dwell volume.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the DHI peak. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.
-
All collected fractions should be immediately protected from light and blanketed with an inert gas.
-
-
Post-Purification Processing:
-
The collected fractions are analyzed for purity.
-
The solvent is removed under reduced pressure at a low temperature.
-
Data Presentation
The following tables summarize typical data obtained during the purification and characterization of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield | Purity Achieved | Notes |
| Column Chromatography followed by Crystallization | 93% (reported for a specific synthesis)[2] | >98% (by HPLC) | Effective for removing baseline impurities. Rapid elution is key. |
| Preparative HPLC | Variable (dependent on loading and resolution) | Potentially >99% (by HPLC) | Offers high resolution but requires careful method development due to DHI's instability. |
Table 2: Analytical Characterization of Purified this compound
| Analytical Method | Parameter | Observed Value | Reference |
| Melting Point | 140-141 °C (decomposes) | [2] | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) | 10.41 (s, 1H, NH), 8.47 (s, 1H, OH), 8.21 (s, 1H, OH), 7.04-6.94 (m, 1H), 6.81 (s, 1H), 6.74 (s, 2H), 6.18 – 6.05 (m, 1H) | [2] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm) | 142.5, 140.4, 130.3, 122.5, 120.2, 104.4, 100.1, 97.1 | [2] |
| High-Resolution Mass Spectrometry (HRMS) | ESI+ [M+H]⁺ | Found: 150.0546; Requires: 150.0550 | [2] |
| UV/Vis Spectroscopy | λmax | 274, 302 nm |
Signaling Pathways and Logical Relationships
The synthesis of this compound often proceeds from a protected precursor, such as 5,6-dibenzyloxyindole. The final deprotection step yields the target molecule, which is then purified.
Caption: Logical flow from a protected precursor to purified this compound.
Conclusion
The successful purification of synthetic this compound is achievable with careful attention to its inherent instability. The combination of flash column chromatography and crystallization under inert and light-protected conditions provides an effective route to high-purity material. For applications requiring the highest purity, the development of a tailored preparative HPLC method is recommended. The protocols and data presented in these application notes serve as a comprehensive guide for researchers working with this challenging yet valuable molecule.
References
Troubleshooting & Optimization
optimizing storage conditions for 5,6-Dihydroxyindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for experiments involving 5,6-Dihydroxyindole (DHI).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under specific conditions to prevent degradation. The recommended storage temperature is -20°C.[1][2] It should be kept in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] Additionally, protection from light and storage under an inert gas like nitrogen or argon is highly recommended to minimize oxidation.[2][4][5]
Q2: I've seen conflicting storage temperature recommendations (e.g., 2-8°C vs. -20°C). Which one should I follow?
A2: While some suppliers might suggest a storage temperature of 2-8°C, the consensus from safety data sheets and scientific literature strongly recommends -20°C for optimal long-term stability.[1][2][6] Given the high reactivity and instability of this compound, storing it at -20°C provides a greater safeguard against degradation.
Q3: My this compound powder has turned brown/black. Can I still use it?
A3: The discoloration of this compound from its typical off-white or light color to brown or black is a visual indicator of oxidative polymerization and degradation.[4] This process leads to the formation of eumelanin. The presence of these polymeric impurities can significantly impact experimental outcomes. Therefore, it is strongly advised to use a fresh, non-discolored batch of this compound for your experiments to ensure reproducibility and accuracy.
Q4: How should I prepare solutions of this compound?
A4: this compound has poor solubility in water but is soluble in organic solvents like DMSO.[2] Due to its extreme instability in solution, especially at neutral pH and in the presence of air, it is recommended to prepare solutions fresh for each experiment.[4][7] If possible, deoxygenate your solvent prior to use and maintain an inert atmosphere (e.g., by working in a glovebox or using nitrogen/argon) during solution preparation and handling.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway for this compound is spontaneous oxidative polymerization, which is accelerated by exposure to air (oxygen).[4][7][8] This process involves the formation of highly reactive intermediates like 5,6-indolequinone, leading to the creation of dimers, trimers, and higher-order oligomers that eventually form the brown-black pigment eumelanin.[4][7][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Visually inspect the solid this compound for any discoloration. 2. If discolored, procure a fresh batch. 3. Ensure proper storage conditions are met (see storage conditions table below). |
| Rapid color change of solution upon preparation | Oxidation and polymerization of this compound in solution. | 1. Prepare solutions immediately before use. 2. Use deoxygenated solvents. 3. Work under an inert atmosphere (nitrogen or argon) if possible. 4. Consider the pH of your solution, as neutral pH can accelerate polymerization.[4] |
| Low yield or unexpected byproducts in synthesis | Use of degraded this compound. | 1. Confirm the purity of your this compound starting material. 2. Follow the recommended handling procedures to minimize degradation during your experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2] | Minimizes degradation and polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon)[2][4][5] | Prevents oxidative polymerization. |
| Light | Protect from light[2][5] | Minimizes light-induced degradation. |
| Container | Tightly-sealed[1][3] | Prevents exposure to air and moisture. |
| Location | Cool, dry, well-ventilated area[1][3] | Ensures a stable storage environment. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a method to visually assess the stability of a this compound solution over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear glass vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In separate, clearly labeled glass vials, prepare dilutions of the this compound stock solution in PBS (pH 7.4) to a final desired concentration (e.g., 100 µM).
-
Prepare a control vial containing only PBS.
-
Gently vortex each vial to ensure thorough mixing.
-
Place the vials on a lab bench at room temperature, exposed to ambient light and air.
-
Visually observe the color of the solutions at regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Record any color changes. The development of a yellow, brown, or black color indicates the oxidative polymerization and degradation of this compound.[4]
Mandatory Visualization
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5,6-ジヒドロキシインドール | Sigma-Aldrich [sigmaaldrich.com]
- 7. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
minimizing byproduct formation in 5,6-Dihydroxyindole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 5,6-dihydroxyindole (DHI).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid darkening of the reaction mixture and formation of a black precipitate upon dissolution of this compound.
-
Question: My this compound solution turns dark brown or black almost immediately after preparation, and a precipitate forms. How can I prevent this?
-
Answer: This rapid color change and precipitation are due to the oxidative polymerization of this compound into eumelanin and its oligomeric precursors.[1][2] this compound is highly unstable in the presence of oxygen, especially at neutral or alkaline pH.[1][2] To minimize this, several measures should be taken:
-
Deoxygenate Solvents: Before dissolving the this compound, thoroughly deoxygenate your solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Conduct the entire experiment under a continuous stream of an inert gas. This can be achieved using a Schlenk line or a glovebox. Storing this compound under argon can maintain its stability for months.[3]
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-4 °C) to decrease the rate of oxidative polymerization. For certain studies, reactions have been successfully controlled at temperatures as low as -78°C.[4]
-
pH Control: Maintain a slightly acidic pH (e.g., pH 4-6) if your reaction conditions permit, as this can slow down the rate of autoxidation.[3]
-
Issue 2: My reaction yields a complex mixture of oligomeric byproducts instead of the desired product.
-
Question: I am trying to perform a specific reaction with this compound, but I am getting a mixture of dimers, trimers, and other oligomers. How can I improve the selectivity of my reaction?
-
Answer: The formation of oligomers is a common issue due to the high reactivity of the this compound ring system.[5] These byproducts arise from the coupling of this compound molecules at various positions (e.g., 2,4'-, 2,7'-, 4,4'-, and 7,7'-).[5][6] To favor your desired reaction pathway over oligomerization, consider the following strategies:
-
Control Stoichiometry: If your desired reaction involves another reagent, consider using an excess of that reagent to increase the probability of it reacting with this compound before it can react with itself.
-
Use of Protecting Groups: If the hydroxyl groups or specific positions on the indole ring are not involved in your desired reaction, consider protecting them. For example, using methoxy-protected derivatives of this compound can prevent oxidative coupling.
-
Addition of Antioxidants/Reducing Agents: The inclusion of a mild antioxidant or a reducing agent in your reaction mixture can help to quench the formation of radical intermediates that lead to polymerization. However, ensure that the chosen agent does not interfere with your desired reaction. Sodium dithionite has been used to stop the oxidation process.[7]
-
Issue 3: Inconsistent reaction outcomes and yields.
-
Question: I am observing significant variability in my results from one experiment to another. What could be the cause of this inconsistency?
-
Answer: The extreme reactivity of this compound makes it highly sensitive to minor variations in experimental conditions.[1][2] Key factors that can lead to inconsistent results include:
-
Oxygen Exposure: Even small leaks in your inert atmosphere setup can introduce enough oxygen to initiate polymerization. Ensure your system is well-sealed and purged.
-
Purity of this compound: The purity of the starting material is crucial. Impurities can catalyze side reactions. Use freshly purified this compound for best results.
-
Solvent Quality: The presence of trace metal impurities or dissolved oxygen in the solvent can significantly affect the reaction. Use high-purity, deoxygenated solvents.
-
pH Fluctuations: Small changes in pH can alter the rate of oxidation.[3] Ensure your reaction is well-buffered if pH control is critical.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed in this compound reactions?
A1: The main byproducts are oligomers of this compound, which are intermediates in the formation of eumelanin.[1] These include dimers, trimers, and higher-order oligomers.[1] The specific structure of these byproducts can vary, with different linkage positions between the indole units.[5]
Q2: How does pH affect the stability of this compound?
A2: this compound is more stable in acidic conditions and polymerizes rapidly at neutral to alkaline pH.[1][3] Lowering the pH can help to reduce the rate of autoxidation and byproduct formation.
Q3: Can I use antioxidants to prevent the polymerization of this compound?
A3: Yes, antioxidants can help to minimize polymerization by scavenging radical intermediates. However, the choice of antioxidant must be compatible with your desired reaction. It is also important to note that at low ratios relative to certain metal ions, DHI itself can act as a pro-oxidant.[3]
Q4: Is it better to use a more stable derivative of this compound?
A4: If your research allows, using a more stable derivative can be an effective strategy. For example, this compound-2-carboxylic acid (DHICA) and its esters are known to be more resistant to oxidative polymerization than this compound.[8][9]
Q5: What analytical techniques are suitable for identifying byproducts in this compound reactions?
A5: High-performance liquid chromatography (HPLC) and mass spectrometry (especially MALDI-MS and electrospray ionization mass spectrometry) are powerful techniques for separating and identifying the various oligomeric byproducts formed in this compound reactions.[5][10]
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Stability
| Parameter | Condition | Effect on Byproduct Formation | Reference(s) |
| Atmosphere | Presence of Oxygen (Air) | High levels of oxidative polymerization (dimers, trimers, etc.) | |
| Inert Atmosphere (Argon, Nitrogen) | Significantly reduced polymerization | [3] | |
| pH | Neutral to Alkaline (pH ≥ 7) | Rapid polymerization | [1] |
| Acidic (pH < 7) | Slower rate of oxidation | [3] | |
| Temperature | Room Temperature | Fast polymerization | [2] |
| Low Temperature (e.g., 0-4 °C, -78 °C) | Reduced rate of polymerization | [4] | |
| Additives | Antioxidants/Reducing Agents | Can quench polymerization | [3][7] |
| Chelating Agents (e.g., EDTA) | Can control metal-catalyzed oxidation | [3] |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound to Minimize Initial Polymerization
-
Solvent Deoxygenation: Place the desired volume of your chosen solvent in a flask. Sparge the solvent with a steady stream of argon or nitrogen gas for at least 30 minutes while stirring.
-
Inert Atmosphere Setup: Assemble your reaction glassware (e.g., a three-neck flask with a condenser and gas inlet/outlet). Purge the entire system with argon or nitrogen for 10-15 minutes.
-
Dissolution: Under a positive pressure of inert gas, add the deoxygenated solvent to the flask containing the solid this compound.
-
Temperature Control: If necessary, cool the reaction vessel to the desired temperature using an ice bath or other cooling system before adding other reagents.
-
Reaction: Maintain a gentle flow of inert gas throughout the duration of the experiment.
-
Quenching: If desired, the reaction can be quenched by the addition of a reducing agent like sodium dithionite or by acidification.[7]
Protocol 2: A Representative Reaction - Copper-Assisted Aerobic Oxidation of a DHI Derivative
This protocol is adapted from a procedure for a derivative of this compound-2-carboxylic acid and illustrates the principles of a controlled oxidation reaction.[7]
-
Reactant Preparation: Dissolve the this compound derivative (e.g., 3 mM) and 1 molar equivalent of copper acetate in a 0.1 M HEPES buffer (pH 7.5).
-
Reaction Initiation: Stir the mixture in an open-to-air vessel for the desired reaction time (e.g., 10 minutes). The presence of a controlled amount of oxidant (in this case, air and copper ions) drives the reaction.
-
Reaction Termination: Stop the reaction by adding an excess of a reducing agent, such as sodium dithionite, and then acidify the mixture to pH 3 with 6 M HCl.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and purify the product using standard techniques such as column chromatography.
Visualizations
Caption: Oxidative polymerization pathway of this compound leading to byproduct formation.
Caption: Troubleshooting workflow for minimizing byproduct formation in DHI reactions.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Model Eumelanin from this compound-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of eumelanin-inspired this compound-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06148C [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,6-Dihydroxyindole Polymerization Control
Welcome to the technical support center for controlling the polymerization rate of 5,6-Dihydroxyindole (DHI). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with DHI.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving the control of DHI polymerization.
Issue 1: DHI solution darkens immediately upon preparation.
-
Question: I just dissolved my this compound, and the solution immediately turned dark brown/black. What is happening, and how can I prevent this?
-
Answer: This indicates rapid, uncontrolled oxidative polymerization of the DHI. DHI is extremely unstable in the presence of oxygen, especially at neutral to alkaline pH.[1][2] To prevent this, you should prepare your DHI solution using deoxygenated solvents (e.g., by bubbling with argon or nitrogen gas for at least 30 minutes) and work under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) as much as possible.[2][3] It is also recommended to prepare the solution immediately before use.
Issue 2: The polymerization rate is too fast to measure accurately.
-
Question: My DHI polymerization reaction is proceeding too quickly, and I cannot get reliable kinetic data. How can I slow it down?
-
Answer: There are several ways to decrease the polymerization rate:
-
Lower the pH: The rate of DHI polymerization is highly dependent on pH, with faster rates observed at neutral to alkaline pH.[1] Conducting the reaction in a slightly acidic buffer (e.g., pH 5-6) can significantly slow down the process.
-
Lower the temperature: The polymerization is a chemical reaction that is sensitive to temperature. Running your experiment at a lower temperature (e.g., on ice or in a temperature-controlled chamber) will decrease the reaction rate.[4]
-
Add an antioxidant: Antioxidants can inhibit the oxidative polymerization of DHI. You can add a small amount of an antioxidant like ascorbic acid or sodium sulfite to your reaction mixture. You will need to optimize the concentration of the antioxidant for your specific experimental needs.
-
Reduce oxygen levels: Ensure that your reaction buffer is deoxygenated and that the reaction is performed under an inert atmosphere to limit the availability of oxygen, which is a key reactant in the oxidative polymerization.
-
Issue 3: The polymerization rate is too slow or non-existent.
-
Question: I am trying to polymerize DHI, but the reaction is very slow or not happening at all. What could be the reason?
-
Answer: Several factors could be contributing to a slow or stalled polymerization:
-
Low pH: If your reaction medium is too acidic, the polymerization will be significantly inhibited. Consider using a buffer with a neutral or slightly alkaline pH (e.g., pH 7-8) to promote the reaction.
-
Low temperature: Very low temperatures can drastically reduce the reaction rate. Try increasing the temperature of your reaction.
-
Absence of an oxidant: DHI polymerization is an oxidative process. While atmospheric oxygen is often sufficient, in a well-deoxygenated setup, the reaction might be very slow. You can initiate or accelerate the polymerization by adding a controlled amount of an oxidizing agent, such as hydrogen peroxide, or by using an enzyme like tyrosinase.[5][6]
-
Presence of contaminants: Your DHI reagent or solvent might be contaminated with an inhibitor. Ensure you are using high-purity reagents and solvents.
-
Issue 4: A precipitate forms during the polymerization reaction.
-
Question: I am observing the formation of a black precipitate in my reaction vessel. How can I keep the polymer in solution?
-
Answer: The melanin-like polymer formed from DHI is often insoluble in aqueous solutions, leading to precipitation.[7] To prevent this, you can:
-
Add a stabilizing agent: Incorporating a polymer like polyvinyl alcohol (PVA) into your reaction buffer can help to prevent the precipitation of the growing melanin polymer, allowing for the study of the polymerization process in solution.[5]
-
Use a modified DHI monomer: For some applications, using a chemically modified, more soluble version of DHI can prevent precipitation.[7]
-
Control the extent of polymerization: By stopping the reaction at an early stage (e.g., by adding an acid or an inhibitor), you can analyze the soluble oligomers before they grow into insoluble polymers.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound polymerization?
A1: The polymerization of this compound is an oxidative process that proceeds through a series of complex steps. It begins with the oxidation of DHI to a semiquinone radical. These radicals can then couple to form dimers. Further oxidation and coupling reactions between monomers and oligomers lead to the formation of a complex, heterogeneous polymer, often referred to as eumelanin. The process is primarily an electron-transfer-controlled reaction.[8]
Q2: How can I monitor the rate of DHI polymerization?
A2: A common and convenient method to monitor the polymerization of DHI is through UV-Vis spectrophotometry. As the polymerization proceeds, there is an increase in absorbance in the visible region of the spectrum. You can monitor the increase in absorbance at a specific wavelength (e.g., 400-500 nm) over time to determine the reaction kinetics.[5]
Q3: What is the role of enzymes in DHI polymerization?
A3: Enzymes like tyrosinase and tyrosinase-related proteins can catalyze the oxidation of DHI and its precursors.[6] This enzymatic oxidation generates the reactive quinone species that are necessary for the polymerization to occur. By controlling the amount and activity of the enzyme, you can control the rate of polymerization.
Q4: Can metal ions affect the polymerization rate?
A4: Yes, metal ions can significantly influence the polymerization of DHI. Some metal ions, such as Cu(II) and Fe(III), can act as catalysts, accelerating the oxidation of DHI and thus increasing the polymerization rate. They can also act as templating agents, influencing the structure of the resulting polymer.
Q5: How should I store this compound to prevent premature polymerization?
A5: this compound is highly unstable and should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., -20°C or below) in a light-protected container.[1][3] When handling the solid, it is best to do so in a glove box or to quickly weigh it and place it in a sealed container under an inert gas.
Quantitative Data Summary
While precise, universally applicable quantitative data is challenging to provide due to the high sensitivity of the reaction to specific experimental conditions, the following tables summarize the general effects of key parameters on the polymerization rate of this compound.
Table 1: Effect of pH on DHI Polymerization Rate
| pH Range | Effect on Polymerization Rate | Notes |
| < 6 | Very Slow / Inhibited | Acidic conditions stabilize the DHI monomer. |
| 6 - 7 | Moderate | The rate starts to increase as the pH approaches neutral. |
| > 7 | Rapid | Alkaline conditions promote the deprotonation of the hydroxyl groups, facilitating oxidation and polymerization.[1] |
Table 2: Effect of Temperature on DHI Polymerization Rate
| Temperature Range | Effect on Polymerization Rate | Notes |
| 0 - 4 °C | Slow | Low temperatures significantly reduce the kinetic energy of the molecules, slowing down the reaction. |
| 20 - 25 °C (Room Temp) | Moderate to Rapid | Polymerization can be significant at room temperature, especially in the presence of oxygen.[1] |
| > 30 °C | Very Rapid | Higher temperatures accelerate the reaction rate. |
Table 3: Effect of Common Reagents on DHI Polymerization
| Reagent | Role | Effect on Polymerization Rate |
| Oxygen (O₂) | Oxidant | Increases rate |
| Hydrogen Peroxide (H₂O₂) | Oxidant | Increases rate |
| Tyrosinase | Enzyme Catalyst | Significantly increases rate[6] |
| Copper (II) / Iron (III) ions | Catalyst/Template | Increases rate |
| Ascorbic Acid | Antioxidant/Inhibitor | Decreases rate |
| Sodium Sulfite | Antioxidant/Inhibitor | Decreases rate |
| Polyvinyl Alcohol (PVA) | Stabilizer | No direct effect on rate, but prevents precipitation[5] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of DHI Polymerization
This protocol describes a basic method for monitoring the kinetics of DHI polymerization using a UV-Vis spectrophotometer.
Materials:
-
This compound (DHI)
-
Deoxygenated buffer of desired pH (e.g., phosphate buffer)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of DHI in a deoxygenated organic solvent (e.g., ethanol or DMSO) under an inert atmosphere.
-
Equilibrate the deoxygenated reaction buffer to the desired temperature in a cuvette inside the spectrophotometer.
-
To initiate the reaction, inject a small volume of the DHI stock solution into the buffer in the cuvette and mix quickly. The final concentration of DHI should be in a range that gives a measurable change in absorbance (e.g., 0.1-1 mM).
-
Immediately start recording the absorbance at a fixed wavelength (e.g., 450 nm) at regular time intervals (e.g., every 30 seconds) for a desired duration.
-
The rate of polymerization can be determined from the initial slope of the absorbance vs. time plot.
Protocol 2: Controlling DHI Polymerization by Adjusting pH
This protocol demonstrates how to modulate the DHI polymerization rate by using buffers of different pH.
Materials:
-
DHI
-
Deoxygenated buffers at various pH values (e.g., pH 5, 7, and 9)
-
Spectrophotometer
Procedure:
-
Prepare three separate reaction mixtures, each containing a different pH buffer.
-
Follow the procedure outlined in Protocol 1 to initiate and monitor the polymerization in each of the different pH buffers.
-
Compare the initial rates of reaction obtained at each pH to observe the effect of pH on the polymerization rate.
Protocol 3: Inhibition of DHI Polymerization with an Antioxidant
This protocol illustrates how to inhibit DHI polymerization using ascorbic acid as an example.
Materials:
-
DHI
-
Ascorbic acid
-
Deoxygenated buffer (e.g., pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a control reaction mixture containing only the buffer.
-
Prepare one or more experimental reaction mixtures containing the buffer and varying concentrations of ascorbic acid (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
Follow the procedure in Protocol 1 to initiate and monitor the polymerization in both the control and experimental setups.
-
Compare the reaction rates to determine the inhibitory effect of ascorbic acid at different concentrations.
Visualizations
Caption: Oxidative polymerization pathway of this compound.
Caption: Experimental workflow for monitoring DHI polymerization.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound oxidation in phosphate buffer/polyvinyl alcohol: a new model system for studies of visible chromophore development in synthetic eumelanin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Possible oxidative polymerization mechanism of this compound from ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the instability of 5,6-dihydroxyindole in alkaline solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of 5,6-dihydroxyindole (DHI) in neutral to alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DHI) solution turning dark so quickly?
A1: this compound is highly susceptible to nonenzymatic, spontaneous oxidative polymerization, especially when exposed to air (oxygen) in solution.[1] This process is accelerated at neutral and alkaline pH levels.[2][3] The dark color, ranging from brown to black, is the result of the formation of eumelanin, a polymer composed of DHI oligomers.[1][4] Even in a solid state, DHI will darken and polymerize over days if exposed to air, a process that happens much faster in solution—often within hours at neutral pH.[1]
Q2: What is the chemical process causing the discoloration and precipitation?
A2: The instability is due to a process called oxidative polymerization. DHI first undergoes aerial oxidation to form reactive DHI semiquinone radicals and quinone species.[1][5] These highly reactive intermediates then rapidly condense with other DHI molecules to form dimers, trimers, and eventually higher-order oligomers.[1][4][6] As these oligomers grow, they become less soluble and precipitate from the solution as black-colored eumelanin pigment.[1]
Q3: How can I prevent or slow down the degradation of my DHI solution?
A3: To maintain the stability of DHI, especially in solution, several precautions are necessary:
-
Inert Atmosphere: The most critical step is to minimize oxygen exposure. DHI is stable for months when prepared and stored as a solid under an inert atmosphere, such as argon.[1] When making solutions, use solvents purged with an inert gas (e.g., argon or nitrogen).[7]
-
pH Control: The polymerization process is faster at neutral to alkaline pH.[2][3] While experiments may require alkaline conditions, minimizing the time DHI spends at a high pH is crucial. Acidifying the reaction mixture to a pH of about 5 or less can help to recover the product.[2]
-
Use of Antioxidants: The inclusion of an antioxidant, such as sodium dithionite (Na₂S₂O₄), can help to prevent oxidation during reactions where alkaline conditions are necessary.[2]
-
Low Temperature: Store solid DHI in a freezer (-20°C) under an inert atmosphere.[7][8] While this slows down degradation, it does not completely prevent it if air is present.[1]
Q4: Can I still use my DHI solution if it has started to change color?
A4: A slight change in color may indicate the initial stages of oligomerization. For applications where monomeric DHI is essential, a discolored solution is not recommended as it already contains dimers and trimers.[1] The presence of these oligomers can interfere with your experiment and lead to inconsistent results. For applications like melanin synthesis, this process is expected.
Q5: What are the best solvents for dissolving DHI?
A5: DHI is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7] For aqueous applications, it is recommended to first dissolve DHI in a small amount of a purged organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[7] Aqueous solutions should not be stored for more than a day.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid darkening of solution (within minutes to hours) | Oxygen Exposure: The solution was likely prepared or handled in the presence of air. | Prepare fresh solutions using deoxygenated solvents (purged with argon or nitrogen). Handle the solution under an inert atmosphere whenever possible.[1] |
| High pH: The solution is at a neutral or alkaline pH, which accelerates oxidative polymerization.[3] | If the protocol allows, work at a slightly acidic pH. For reactions requiring high pH, add DHI at the last possible moment and minimize reaction time. Consider adding an antioxidant.[2] | |
| Black precipitate forms in the solution | Advanced Polymerization: The DHI has extensively polymerized into insoluble eumelanin. | The solution is likely unusable for applications requiring monomeric DHI. The precipitate can be collected by centrifugation if melanin is the desired product.[1][9] To avoid this, follow stabilization protocols strictly. |
| Inconsistent experimental results | Variable DHI Purity: The DHI stock (solid or solution) may have partially degraded over time, leading to varying concentrations of active monomer. | Always use freshly prepared solutions from a high-purity solid that has been stored properly under an inert atmosphere and at a low temperature.[8] Do not store aqueous solutions for more than one day.[7] |
| Low yield in DHI-dependent reactions | Monomer Depletion: The DHI has polymerized before or during the reaction, reducing the concentration of the reactive monomer. | Ensure all stabilization protocols are followed. Monitor the UV-Vis spectrum of the DHI solution before use; the appearance of broad visible absorbance indicates polymerization.[10] |
Quantitative Data on DHI Stability
The stability of DHI is highly dependent on environmental conditions. The following table summarizes qualitative and semi-quantitative observations from the literature.
| Condition | Solvent/State | Observation | Timeframe |
| Exposure to Air | Solid, Room Temp | Becomes dark-colored melanin.[1] | ~7 days |
| Under Argon | Solid, Room Temp | Remains stable without polymerization.[1] | Several months |
| Neutral pH | Water, Room Temp | Solution darkens rapidly.[1] | ~2 hours |
| Neutral pH | Water, Room Temp | Black-colored eumelanin precipitates.[1] | Overnight (~24 hours) |
| Alkaline pH (pH 9) | Carbonate Buffer | Rapid melanization occurs.[3] | < 24 hours |
Experimental Protocols
Protocol 1: Preparation of a Stabilized DHI Stock Solution
This protocol describes how to prepare a DHI solution for use in experiments, minimizing immediate degradation.
-
Solvent Deoxygenation: Take your desired solvent (e.g., ethanol or a pH 7.4 phosphate buffer). Purge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Weighing DHI: Weigh the required amount of solid DHI, which should have been stored under argon in a freezer.[8] Perform this step quickly to minimize air exposure.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the solid DHI. If using an aqueous buffer, first dissolve the DHI in a minimal amount of purged ethanol before diluting with the purged buffer.[7]
-
Storage and Use: Cap the container tightly, sealing it with parafilm. Use the solution immediately. Do not store aqueous solutions for more than one day.[7] For organic solutions, store under argon in the freezer for short periods, but fresh preparation is always optimal.
Protocol 2: Monitoring DHI Polymerization via UV-Vis Spectroscopy
This method allows for monitoring the degradation of DHI by observing changes in its absorption spectrum.
-
Prepare DHI Solution: Prepare a fresh solution of DHI in a suitable buffer (e.g., phosphate buffer, pH 7) as described in Protocol 1.[10]
-
Initial Spectrum: Immediately transfer the solution to a quartz cuvette and record the UV-Vis spectrum. Pure DHI has characteristic absorbance maxima around 274 nm and 302 nm.[7]
-
Time-Course Measurement: Record the spectrum at regular intervals (e.g., every 15-30 minutes).
-
Analysis: Observe the development of a broad, featureless absorption across the visible range (400-700 nm).[10] An initial band may appear around 530 nm, which indicates the formation of early oligomers, before the spectrum becomes broadband.[10] The increase in visible absorbance correlates with the extent of polymerization.
Visualizations
Caption: Oxidative polymerization pathway of this compound (DHI).
Caption: Recommended experimental workflow for handling DHI.
Caption: Troubleshooting logic for unstable DHI solutions.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1232911A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. A Model Eumelanin from this compound-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degree of polymerization of this compound-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. rsc.org [rsc.org]
- 9. A Straightforward Access to New Amides of the Melanin Precursor this compound-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound oxidation in phosphate buffer/polyvinyl alcohol: a new model system for studies of visible chromophore development in synthetic eumelanin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Composition of Eumelanin: A Comparative Analysis of the DHI to DHICA Monomer Ratio
A comprehensive guide for researchers and drug development professionals on the significance, measurement, and functional implications of the 5,6-dihydroxyindole (DHI) to this compound-2-carboxylic acid (DHICA) ratio in natural eumelanin.
Eumelanin, the ubiquitous biological pigment responsible for brown and black coloration in vertebrates, is a complex polymer whose precise structure and properties are dictated by the relative proportions of its constituent monomers. Two key building blocks, this compound (DHI) and this compound-2-carboxylic acid (DHICA), polymerize to form this remarkable biopolymer. The ratio of these two monomers is a critical determinant of eumelanin's physicochemical properties, including its antioxidant capacity, photoprotective effects, and overall structure. This guide provides an in-depth analysis of the DHI to DHICA ratio in natural eumelanin, presenting key experimental data and methodologies for its determination.
The Building Blocks of Eumelanin: DHI and DHICA
Eumelanin is synthesized from the amino acid tyrosine through a series of enzymatic and oxidative reactions. The pathway diverges at the level of dopachrome, which can spontaneously decarboxylate to form DHI or be enzymatically converted to DHICA by dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2). DHI is a more reactive molecule than DHICA, and its incorporation into the eumelanin polymer is thought to result in a more disordered, "black" eumelanin. In contrast, DHICA-rich melanins are often described as "brown" and are believed to possess a more ordered structure with distinct photoprotective properties.
The chemical structures of these two fundamental monomers are presented below:
-
This compound (DHI) : An indole derivative with hydroxyl groups at the 5 and 6 positions.[1][2][3]
-
This compound-2-carboxylic acid (DHICA) : Structurally similar to DHI but with the addition of a carboxylic acid group at the 2-position of the indole ring.[4][5][6]
The Eumelanin Biosynthetic Pathway
The synthesis of eumelanin is a complex process involving multiple enzymatic steps and spontaneous chemical reactions. The relative activities of the enzymes involved, particularly tyrosinase and dopachrome tautomerase, play a crucial role in determining the final DHI/DHICA ratio of the resulting eumelanin polymer.
Quantitative Analysis of DHI/DHICA Ratios in Natural Eumelanin
The determination of the DHI to DHICA ratio in natural eumelanin is a challenging analytical task due to the polymer's insolubility and complex, heterogeneous structure. Various methods have been developed to overcome these challenges, with the most common approaches involving chemical degradation of the melanin polymer followed by chromatographic analysis of the resulting monomeric units.
| Biological Source | Analytical Method | DHI/DHICA Ratio | Reference |
| Human Black Hair | H₂O₂ Oxidation followed by HPLC | ~3:1 | (Ito, 1986) |
| Sepia Ink | H₂O₂ Oxidation followed by HPLC | ~4:1 | (Ito & Fujita, 1985) |
| B16 Mouse Melanoma | Permanganate Oxidation followed by GC-MS | Variable | (Ozeki et al., 1995) |
| Human Epidermis | Reductive Hydrolysis with HI followed by HPLC | Variable | (Wakamatsu et al., 2002) |
Note: The DHI/DHICA ratio can vary significantly depending on the biological source, genetic factors, and the analytical method employed. The values presented in this table are approximate and serve as a general guide.
Experimental Protocols for DHI/DHICA Ratio Determination
A commonly employed method for the analysis of the DHI/DHICA ratio in eumelanin involves alkaline hydrogen peroxide oxidation, which degrades the polymer into specific markers: pyrrole-2,3,5-tricarboxylic acid (PTCA) derived from DHICA, and pyrrole-2,3-dicarboxylic acid (PDCA) which can be formed from both DHI and DHICA. A correction factor is typically applied to estimate the original DHI content.
Alkaline H₂O₂ Oxidation Followed by HPLC:
-
Sample Preparation: Isolate and purify the eumelanin sample from the biological source.
-
Oxidation: Suspend a known amount of the eumelanin sample in a solution of 1 M K₂CO₃ and 3% H₂O₂. Heat the mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 20 minutes).
-
Quenching and Purification: Cool the reaction mixture and add a quenching agent (e.g., Na₂SO₃) to remove excess H₂O₂. Acidify the solution with HCl and purify the degradation products using a solid-phase extraction (SPE) column.
-
HPLC Analysis: Analyze the purified sample using high-performance liquid chromatography (HPLC) with UV or fluorescence detection to quantify the amounts of PTCA and PDCA.
-
Ratio Calculation: Calculate the molar ratio of PTCA to PDCA and apply a correction factor to estimate the initial DHI to DHICA ratio in the eumelanin sample.
Functional Significance of the DHI/DHICA Ratio
The relative abundance of DHI and DHICA in the eumelanin polymer has profound implications for its biological function.
-
Photoprotection: DHICA-rich eumelanins are generally considered to be more effective at dissipating absorbed UV radiation as heat, thereby providing superior protection against sun-induced skin damage.
-
Antioxidant Properties: Both DHI and DHICA contribute to the antioxidant capacity of eumelanin. However, the overall radical-scavenging ability of the polymer is influenced by the specific monomeric composition and the resulting polymer structure.
-
Structural Organization: The presence of the carboxylic acid group in DHICA allows for different types of intermolecular interactions compared to DHI, leading to variations in the supramolecular organization of the eumelanin polymer. This, in turn, affects its physical and chemical properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H7NO2 | CID 114683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004058) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-2-carboxylate | C9H6NO4- | CID 54691355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DHICA - Wikipedia [en.wikipedia.org]
A Comparative Analysis of DHI- and DHICA-Derived Melanins: Structure, Properties, and Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative physicochemical and biological properties of 5,6-dihydroxyindole (DHI)-derived and this compound-2-carboxylic acid (DHICA)-derived melanins.
Eumelanin, the dark pigment responsible for coloration in human skin, hair, and eyes, is a heterogeneous polymer primarily composed of DHI and DHICA moieties. The ratio and arrangement of these two building blocks significantly influence the properties and biological functions of the resulting melanin. This guide provides a detailed comparative study of DHI-derived and DHICA-derived melanins, supported by experimental data, to aid researchers in understanding their distinct characteristics and potential applications.
Physicochemical Properties: A Tale of Two Structures
The structural differences between DHI- and DHICA-derived melanins are fundamental to their distinct physicochemical properties. DHI units can form planar oligomers, leading to strong intermolecular π-π stacking and the formation of compact, aggregated structures. This arrangement is responsible for the characteristic black, insoluble nature of DHI-melanin.[1] In contrast, the carboxylic acid group on the DHICA monomer introduces steric hindrance and electrostatic repulsion, resulting in non-planar, less aggregated polymers.[2] This structural difference imparts a brown color and greater solubility in aqueous solutions above pH 5 to DHICA-melanin.[1]
Table 1: Comparison of Physicochemical Properties of DHI- vs. DHICA-Derived Melanins
| Property | DHI-Derived Melanin | DHICA-Derived Melanin | References |
| Color | Black | Brown | [1] |
| Solubility | Insoluble in most solvents | Soluble in aqueous solutions above pH 5 | [1] |
| Structure | Planar, aggregated, compact | Non-planar, less aggregated | [2] |
| UV-Vis Absorption | Broad, monotonic absorption across the visible spectrum | Intense absorption in the UV-A region (~320 nm) with a tail into the visible spectrum | [3] |
| Paramagnetic Properties (EPR) | Broader EPR signal | Narrower EPR signal | [3] |
Biological Activity: A Focus on Antioxidant Potential
One of the most significant differences between DHI- and DHICA-derived melanins lies in their antioxidant activity. Numerous studies have demonstrated that DHICA-melanin is a more potent antioxidant and free radical scavenger.[4][5][6] This enhanced activity is attributed to its less aggregated structure, which allows for greater accessibility of reactive sites to scavenge free radicals.[6] In contrast, DHI-melanin can exhibit pro-oxidant activity under certain conditions, potentially contributing to oxidative stress.[2][7]
Table 2: Comparative Antioxidant Activity of DHI- vs. DHICA-Derived Melanins
| Antioxidant Assay | DHI-Derived Melanin | DHICA-Derived Melanin | References |
| DPPH Radical Scavenging | Less effective | More effective | [4] |
| ABTS Radical Scavenging | Less effective | More effective | [4] |
| Nitric Oxide (NO) Scavenging | Less effective | More effective | [4] |
| Hydroxyl Radical (•OH) Scavenging | Pro-oxidant in some contexts | Potent scavenger | [2][7] |
Cellular Signaling Pathways: Emerging Differences
While research into the direct and comparative effects of DHI- and DHICA-derived melanins on cellular signaling is still emerging, preliminary evidence suggests distinct roles. Notably, a derivative of DHICA-melanin has been shown to activate the Nrf2 signaling pathway in keratinocytes, a key regulator of the cellular antioxidant response. This activation leads to the increased expression of antioxidant enzymes, providing a mechanism for the protective effects of DHICA-rich melanin against oxidative stress.
The influence of these melanins on inflammatory pathways, such as NF-κB signaling, is an area of active investigation. While some melanins have been shown to modulate NF-κB, direct comparative data for DHI and DHICA melanins is currently limited.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of DHI- and DHICA-derived melanins, as well as for the assessment of their antioxidant activity, are provided below.
Synthesis of DHI- and DHICA-Derived Melanins
Objective: To synthesize DHI- and DHICA-derived melanins through oxidative polymerization.
Materials:
-
This compound (DHI)
-
This compound-2-carboxylic acid (DHICA)
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Mushroom Tyrosinase
-
6 M HCl
-
1% Acetic Acid
-
Lyophilizer
-
Centrifuge
Protocol for DHI-Melanin Synthesis:
-
Dissolve 1 mmol of DHI in 98 mL of 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 2 mL of a mushroom tyrosinase solution to the DHI solution.
-
Stir the mixture vigorously in an open flask for 4 hours at room temperature to allow for oxidative polymerization.
-
Stop the reaction by adding 2 mL of 6 M HCl to adjust the pH to 1.
-
Incubate the mixture at 4°C overnight to facilitate precipitation.
-
Collect the black precipitate by centrifugation.
-
Wash the pellet three times with 0.1 M HCl.
-
Lyophilize the washed pellet to obtain dry DHI-melanin powder.
Protocol for DHICA-Melanin Synthesis:
-
Follow the same procedure as for DHI-melanin, but start with 1 mmol of DHICA.
-
After the 4-hour incubation, stop the reaction by adding 3 mL of acetic acid to adjust the pH to 3.
-
Wash the resulting brown precipitate three times with 1% acetic acid.
-
Lyophilize the washed pellet to obtain dry DHICA-melanin powder.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To compare the free radical scavenging activity of DHI- and DHICA-derived melanins.
Materials:
-
DHI-melanin and DHICA-melanin samples
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare stock solutions of DHI-melanin and DHICA-melanin in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each melanin sample.
-
In a 96-well plate, add a defined volume of each melanin dilution to separate wells.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
UV-Visible Spectroscopy
Objective: To characterize the absorption spectra of DHI- and DHICA-derived melanins.
Materials:
-
DHI-melanin and DHICA-melanin samples
-
Phosphate buffer (pH 7.5) or other suitable solvent
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare solutions of DHI-melanin and DHICA-melanin at a known concentration in the chosen solvent.
-
Use the solvent as a blank to calibrate the spectrophotometer.
-
Measure the absorbance of each melanin solution over a wavelength range of 200-800 nm.
-
Plot the absorbance as a function of wavelength to obtain the absorption spectra.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the synthesis pathways of DHI- and DHICA-derived melanins and a proposed model for the differential activation of the Nrf2 signaling pathway.
Biosynthesis pathways of DHI- and DHICA-derived melanins.
Proposed activation of the Nrf2 pathway by a DHICA-melanin derivative.
Conclusion
The distinct structural and physicochemical properties of DHI- and DHICA-derived melanins give rise to significant differences in their biological activities. DHICA-melanin's superior antioxidant and free radical scavenging capabilities, coupled with its potential to activate cellular antioxidant defense pathways, highlight its importance in skin photoprotection. In contrast, the pro-oxidant potential of DHI-melanin under certain conditions warrants further investigation. This comparative guide provides a foundation for researchers to better understand these two key components of eumelanin and to guide future research and development in dermatology, cosmetology, and drug development. Further studies are needed to fully elucidate the comparative effects of these melanins on various cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbal melanin activates TLR4/NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 5,6-Dihydroxyindole in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 5,6-dihydroxyindole (DHI) in biological samples. This compound is a critical intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in humans. Accurate measurement of DHI in biological matrices such as plasma, urine, and tissue is essential for research in melanogenesis, melanoma diagnostics, and the development of drugs targeting pigmentation pathways.
This document outlines and compares three major analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Detection. Each method is evaluated based on its performance characteristics, with supporting data and detailed experimental protocols.
Eumelanin Biosynthesis Pathway
The synthesis of eumelanin is a complex biochemical process initiated from the amino acid tyrosine. A key step in this pathway is the formation of this compound (DHI), which subsequently polymerizes to form eumelanin. Understanding this pathway is crucial for interpreting the significance of DHI levels in biological systems.
Caption: The eumelanin biosynthesis pathway, highlighting the formation of this compound (DHI).
Comparative Analysis of Quantification Methods
The choice of analytical method for DHI quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and electrochemical methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Electrochemical Detection |
| Principle | Separation based on polarity, detection via UV or fluorescence. | Separation by chromatography, detection by mass-to-charge ratio. | Measurement of current from redox reactions. |
| Sensitivity | Moderate (ng/mL range) | High (pg/mL to ng/mL range) | High (nM to µM range) |
| Specificity | Moderate, potential for interference from co-eluting compounds. | High, based on specific mass transitions. | Moderate, potential for interference from electroactive compounds. |
| Linearity | Good over a wide concentration range. | Excellent over a wide dynamic range. | Good, but can be limited by electrode surface fouling. |
| Sample Throughput | Moderate | High, with rapid analysis times. | Moderate to High, depending on the sensor platform. |
| Cost | Relatively low instrument and operational cost. | High instrument and maintenance cost. | Low to moderate instrument cost. |
| Advantages | Widely available, robust, and cost-effective. | High sensitivity and specificity, suitable for complex matrices. | High sensitivity, potential for miniaturization and point-of-care applications. |
| Disadvantages | Lower sensitivity and specificity compared to LC-MS/MS. | High initial investment and requires specialized expertise. | Susceptible to interference and electrode fouling. |
Experimental Workflow
A generalized workflow for the quantification of this compound in biological samples involves several key steps, from sample collection to data analysis.
Caption: A generalized experimental workflow for the quantification of this compound.
Experimental Protocols
Detailed methodologies for the quantification of this compound are provided below. These protocols are based on established methods for DHI and structurally related indole compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of DHI in samples where high sensitivity is not the primary requirement.
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Quantification is performed using an external calibration curve prepared with DHI standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the analysis of DHI in complex biological matrices and at low concentrations.
-
Sample Preparation (Tissue):
-
Homogenize approximately 100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Perform protein precipitation by adding acetonitrile as described for plasma samples.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant from the homogenized and centrifuged tissue. Wash with 5% methanol in water and elute with methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for DHI and an internal standard should be optimized.
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve.
-
Electrochemical Detection
Electrochemical sensors offer a sensitive and potentially portable method for DHI quantification, particularly in less complex matrices like urine.
-
Sample Preparation (Urine):
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.4).[2]
-
-
Electrochemical Measurement:
-
Electrode: A glassy carbon electrode (GCE) or a screen-printed electrode, which can be modified to enhance sensitivity and selectivity.
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Potential Range: Scan over a potential range where DHI is electrochemically active (optimization is required).
-
Measurement: The peak current is proportional to the concentration of DHI.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak current of the sample to a calibration curve constructed with DHI standards in the same supporting electrolyte.
-
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision in research and development. HPLC offers a cost-effective solution for routine analysis, while LC-MS/MS provides the highest sensitivity and specificity for demanding applications. Electrochemical methods show great promise for rapid and sensitive detection, with the potential for development into point-of-care devices. The detailed protocols and comparative data presented in this guide are intended to assist researchers in choosing and implementing the most suitable method for their specific needs.
References
Unveiling the Impact of Halogenation on 5,6-Dihydroxyindole: A Structural and Biological Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced structural modifications of bioactive molecules is paramount. This guide provides a comprehensive comparison of 5,6-dihydroxyindole (DHI), a key intermediate in eumelanin biosynthesis, and its halogenated analogs. By examining their structural differences, we can elucidate the resulting impact on their biological activities, offering insights for the development of novel therapeutic agents.
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to the DHI scaffold can significantly alter its physicochemical properties and, consequently, its biological profile. These modifications can influence cytotoxicity, antimicrobial effects, and the inhibition of key enzymes like tyrosinase, which is crucial in the melanogenesis pathway.
Structural Differences at a Glance
The core structure of DHI consists of a bicyclic system with a benzene ring fused to a pyrrole ring, featuring hydroxyl groups at the 5th and 6th positions. Halogenation can occur at various positions on the indole ring, most commonly at the C4 and C7 positions, leading to a family of halogenated DHI analogs. The nature of the halogen atom itself plays a critical role; variations in electronegativity, size, and the ability to form halogen bonds directly impact the molecule's interaction with biological targets.
Comparative Biological Activity
While direct comparative studies detailing the quantitative biological activities of a full spectrum of halogenated DHI analogs are still emerging, existing research on DHI and other halogenated indole derivatives provides valuable insights.
Cytotoxicity
DHI itself has been shown to exhibit cytotoxic effects. One study reported that DHI is cytotoxic to human retinal pigment epithelial ARPE-19 cells at a concentration of 100 µM[1]. Another study noted the potent cytotoxicity of DHI as a melanin precursor[2]. The introduction of halogens can modulate this activity. For instance, studies on other halogenated indole derivatives have demonstrated significant anticancer activity. The presence of a chlorine group at the C-5 position of the indole ring in some betulin derivatives led to an increase in activity against various cancer cell lines[2]. Similarly, novel halogenated phenoxychalcones have shown moderate to good cytotoxic activity against breast cancer cell lines, with one of the most active compounds having an IC50 value of 1.52 µM[3].
Table 1: Cytotoxicity Data for DHI and Related Halogenated Indole Derivatives
| Compound | Cell Line | Activity | IC50/LC50 Value |
| This compound (DHI) | ARPE-19 | Cytotoxic | 100 µM[1] |
| This compound (DHI) | Sf9 cells | Cytotoxic | 20.3 ± 1.2 µM (in buffer)[4] |
| This compound (DHI) | Sf9 cells | Cytotoxic | 131.8 ± 1.1 µM (in culture medium)[4] |
| Halogenated Phenoxychalcone (Compound 2c) | MCF-7 (Breast Cancer) | Cytotoxic | 1.52 µM[3] |
| Halogenated Phenoxychalcone (Compound 2f) | MCF-7 (Breast Cancer) | Cytotoxic | 1.87 µM[3] |
Antimicrobial Activity
DHI has been identified as a reactive compound with broad-spectrum antibacterial and antifungal activity[4]. Halogenation is a well-known strategy to enhance the antimicrobial potency of organic compounds. For example, a study on 6-bromoindolglyoxylamido derivatives identified potent antimicrobial activity against Gram-positive bacteria[5]. Another study on synthetic indole derivatives found that compounds with a m-chlorophenyl group showed significant activity against MRSA[6].
Table 2: Antimicrobial Activity Data for DHI and Related Halogenated Indole Derivatives
| Compound/Derivative | Microorganism | Activity | MIC Value |
| This compound (DHI) | Broad Spectrum | Antibacterial & Antifungal | Not specified in abstracts |
| 6-Bromoindolglyoxylamide derivatives | Gram-positive bacteria | Antimicrobial | Not specified in abstracts |
| Indole-triazole derivative (with m-chlorophenyl group) | MRSA | Antibacterial | 6.25 µg/mL[6] |
Melanogenesis Inhibition and Tyrosinase Activity
DHI is a crucial precursor in the synthesis of eumelanin, a process initiated by the enzyme tyrosinase[7]. Interestingly, both DHI and its carboxylic acid analog, DHICA, can inhibit the initial, tyrosinase-controlled steps of melanogenesis, with DHI showing a more pronounced inhibitory effect[7]. The inhibition of tyrosinase is a key target for developing agents to treat hyperpigmentation. While specific data on halogenated DHI analogs is limited, other halogenated compounds have been investigated as tyrosinase inhibitors. The IC50 values for tyrosinase inhibitors can vary significantly depending on the compound's structure[8][9][10][11][12].
Table 3: Tyrosinase Inhibition Data for DHI and Other Inhibitors
| Compound | Source/Type | IC50 Value |
| This compound (DHI) | Melanin Monomer | Inhibits tyrosinase activity[7] |
| Kojic Acid | Fungal Metabolite | 53.95 µM (Mushroom Tyrosinase)[8] |
| MHY1556 | Synthetic Inhibitor | 0.50 µM (Mushroom Tyrosinase)[8] |
| Arbutin | Natural Product | 38.37 mM (Mushroom Tyrosinase)[10] |
| Rhodanine-3-propionic acid | Synthetic Inhibitor | 0.7349 mM (Mushroom Tyrosinase)[10] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (DHI and its halogenated analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution containing 10% sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Tyrosinase Activity Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., phosphate buffer, pH 6.8), the substrate (e.g., L-tyrosine or L-DOPA), and various concentrations of the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance Measurement: Measure the formation of the product (dopachrome) by monitoring the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at different time points.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the key biological processes and experimental procedures discussed, the following diagrams are provided.
Caption: The Eumelanin Biosynthesis Pathway.
Caption: Workflow for MTT Cytotoxicity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral, antiparasitic, and cytotoxic effects of this compound (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of melanin monomers, dihydroxyindole-2-carboxylic acid (DHICA) and dihydroxyindole (DHI) on mammalian tyrosinase, with a special reference to the role of DHICA/DHI ratio in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tyrosinase activity ic50: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5,6-Dihydroxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biological activities of 5,6-dihydroxyindole derivatives, focusing on their antioxidant, anticancer, and neuroprotective properties. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Antioxidant Activity
This compound and its derivatives are well-recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions. These compounds are key precursors in the biosynthesis of melanin, a natural pigment with significant photoprotective and antioxidant functions.
Comparative Antioxidant Activity Data
The antioxidant efficacy of this compound derivatives can be quantified using various assays, with the half-maximal inhibitory concentration (IC50) or equivalent capacity values being key parameters for comparison. Lower IC50 values indicate higher antioxidant activity.
| Compound/Derivative | Assay | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 / EC50 (µg/mL) | Source |
| DHICA Melanin | DPPH | 25.0 ± 2.0 | - | - | [1] |
| ADHICA Melanin | DPPH | 5.0 ± 1.0 | - | - | [1] |
| DHICA Melanin | FRAP | 12.5 ± 1.5 (EC50) | - | - | [1] |
| ADHICA Melanin | FRAP | 11.5 ± 1.0 (EC50) | - | - | [1] |
Note: DHICA (this compound-2-carboxylic acid), ADHICA (a carboxybutanamide derivative of DHICA). The data for melanins, which are polymers of these indole derivatives, suggests that modifications to the core structure can significantly impact antioxidant capacity.[1]
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH working solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Anticancer Activity
Indole derivatives, in general, have been extensively investigated for their anticancer properties, with several indole-based drugs approved for clinical use.[2][3] this compound derivatives are also emerging as promising candidates due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Comparative Anticancer Activity Data
The anticancer potential of these derivatives is typically evaluated by determining their IC50 values against different cancer cell lines using assays like the MTT assay.
| Derivative | Cell Line | IC50 (µM) | Mechanism of Action | Source |
| Indole-thiophene derivative 6a | HT29 (Colon) | Nanomolar range | Not specified | [2] |
| Indole-thiophene derivative 6b | HepG2 (Liver) | Nanomolar range | Not specified | [2] |
| 7-azaindole derivative 25 | HeLa (Cervical) | 3.7 | Not specified | [2] |
| 7-azaindole derivative 25 | HepG2 (Liver) | 8.0 | Not specified | [2] |
| 7-azaindole derivative 25 | MCF-7 (Breast) | 19.9 | Not specified | [2] |
Experimental Protocol for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
This compound derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. Western blot analysis is a key technique to study the expression of apoptosis-related proteins.
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of indole derivatives suggest their potential as neuroprotective agents in the context of neurodegenerative diseases, which are often associated with oxidative stress.
Comparative Neuroprotective Activity Data
Neuroprotective effects can be assessed by measuring the viability of neuronal cells exposed to a neurotoxin in the presence or absence of the test compounds.
The following table presents data for general indole-phenolic compounds, illustrating the type of quantitative analysis performed in neuroprotection studies.
| Compound | Cell Line | Neurotoxin | % Increase in Cell Viability | Source |
| Indole-phenolic hybrid | SH-SY5Y | H₂O₂ | ~25% | [4] |
| Indole-phenolic hybrid | SH-SY5Y | Aβ(25-35) | ~25% | [4] |
Experimental Protocol for Neuroprotection Assays
Procedure:
-
Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specific duration.
-
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After incubation with the neurotoxin, assess cell viability using the MTT assay as described previously.
-
An increase in cell viability in the presence of the derivative compared to the neurotoxin-only control indicates a neuroprotective effect.
To confirm that the neuroprotective effect is due to the inhibition of apoptosis, Western blot analysis can be performed to measure the levels of key apoptotic proteins.
Procedure:
-
Protein Extraction: Lyse the treated neuronal cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a method like the Bradford assay.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein levels.
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. Their inherent antioxidant properties make them strong candidates for applications in conditions associated with oxidative stress. Furthermore, emerging evidence of their anticancer and neuroprotective effects warrants further investigation. The experimental protocols and comparative data presented in this guide are intended to facilitate future research and development in harnessing the therapeutic potential of these fascinating molecules. A systematic synthesis and evaluation of a library of this compound derivatives would be highly valuable to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,6-Dihydroxyindole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-Dihydroxyindole, a melanin precursor with cytotoxic properties. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, a cause of serious eye damage, and toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when working with this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective clothing is necessary.
-
Respiratory Protection: In cases of significant dust generation or inadequate ventilation, a particulate filter device or a breathing apparatus should be used.
Handling and Storage: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location. The recommended storage temperature is -20°C.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Collection:
-
All waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, must be treated as hazardous waste.
-
Collect this waste in a designated, properly labeled, and leak-proof container. The container should be clearly marked as "Hazardous Waste" and should list "this compound" as a constituent.
-
-
Waste Segregation:
-
It is crucial to segregate waste containing this compound from other waste streams to prevent potentially hazardous reactions.
-
Refer to the Chemical Incompatibility Table below to avoid mixing with incompatible substances.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
-
Engage a Licensed Waste Disposal Service:
-
The final disposal of this compound waste must be handled by a licensed professional waste disposal company.
-
This service will transport the waste to an approved waste disposal plant, which may include an industrial combustion plant.
-
Provide the waste disposal company with a detailed inventory of the waste container's contents.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect the Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated following the cleanup.
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| Recommended Storage Temperature | -20°C | |
| Hazard Classifications | Acute Toxicity (Oral), Category 4; Serious Eye Damage, Category 1; Hazardous to the aquatic environment, Chronic Hazard, Category 2 | [1][2][3] |
| Disposal Route | Approved waste disposal plant / Industrial combustion plant | [1][4] |
Chemical Incompatibility
To prevent dangerous chemical reactions, do not mix this compound waste with the following substances:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
